molecular formula C12H19NO5 B057499 Methyl N-Boc-3-Oxopiperidine-4-carboxylate CAS No. 220223-46-1

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Numéro de catalogue: B057499
Numéro CAS: 220223-46-1
Poids moléculaire: 257.28 g/mol
Clé InChI: MVZLAUYYGDJPEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl N-Boc-3-Oxopiperidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLAUYYGDJPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441151
Record name 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220223-46-1
Record name 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, featuring a ketone and a methyl ester functionality, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including bioactive peptides and potential therapeutics targeting the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the field.

Chemical and Physical Properties

This compound is typically a solid at room temperature with a predicted melting point in the range of 60-65 °C.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 220223-46-1[2]
Molecular Formula C12H19NO5[2][3]
Molecular Weight 257.28 g/mol [2][3]
Appearance Solid[1]
Melting Point 60-65 °C (predicted)[1]
Boiling Point 350.0±42.0 °C at 760 mmHg (predicted)
Density 1.2±0.1 g/cm³ (predicted)
Solubility Information not readily available
pKa 11.14±0.20 (predicted)

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through an intramolecular Dieckmann condensation of a suitably substituted N-Boc-piperidine diester. This reaction is a powerful tool for the formation of five- and six-membered rings.[4][5][6]

Conceptual Experimental Protocol: Dieckmann Condensation

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

  • A suitable acyclic diester precursor, such as 1-tert-butyl 3,4-dimethyl N-(2-(methoxycarbonyl)ethyl)piperidine-1,3-dicarboxylate (structure to be designed based on retrosynthesis).

  • Strong base (e.g., sodium ethoxide, sodium hydride, or potassium tert-butoxide).

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), or toluene).

  • Acid for workup (e.g., dilute hydrochloric acid or acetic acid).

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup: A solution of the diester precursor in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).

  • Base Addition: A strong base (1.1 equivalents) is carefully added to the reaction mixture at room temperature or 0 °C. The choice of base and solvent is critical and should be compatible with the ester groups.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux to promote the intramolecular condensation. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a dilute acid to neutralize the excess base and protonate the resulting enolate.

  • Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Detailed Experimental Protocol: Synthesis of a β-Keto Ester Intermediate

The following protocol describes the synthesis of a β-keto ester from an N-Boc protected piperidine carboxylic acid, a key step that could be adapted for the synthesis of the precursor required for the Dieckmann condensation. This protocol is based on the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Step 1: Acylation of Meldrum's Acid

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4.0 g, 17.4 mmol) in dichloromethane (DCM, 24 mL) cooled to 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by 4-dimethylaminopyridine (DMAP, 4.26 g, 34.9 mmol).

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 3.68 g, 19.2 mmol) in portions over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction solution with DCM (10 mL) and wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Methanolysis to the β-Keto Ester

  • Dissolve the residue from Step 1 in methanol (20 mL) and reflux for 5 hours.

  • Evaporate the solvent in vacuo to yield the crude β-keto ester. This intermediate can then be purified or used directly in subsequent steps.

Reactivity and Potential Signaling Pathways

The reactivity of this compound is primarily dictated by the ketone and ester functional groups. The β-keto ester moiety is particularly reactive and can participate in a variety of chemical transformations.

  • Alkylation and Acylation: The α-carbon between the ketone and the ester is acidic and can be deprotonated by a suitable base to form an enolate, which can then be alkylated or acylated.

  • Decarboxylation: The β-keto ester can undergo decarboxylation under acidic or thermal conditions to yield N-Boc-3-oxopiperidine.

  • Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

  • Amine Chemistry: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine, which can then be further functionalized.

The following diagram illustrates a potential synthetic pathway starting from N-Boc-piperidine-4-carboxylic acid, leading to a β-keto ester intermediate, which could then undergo a hypothetical intramolecular cyclization to form the target molecule.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Hypothetical Cyclization N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine- 4-carboxylic acid Acyl_Meldrums_Acid Acyl Meldrum's Acid Intermediate N-Boc-piperidine-4-carboxylic_acid->Acyl_Meldrums_Acid Meldrum's acid, EDC, DMAP Beta-Keto_Ester β-Keto Ester Intermediate Acyl_Meldrums_Acid->Beta-Keto_Ester Methanol, Reflux Target_Molecule Methyl N-Boc-3-Oxopiperidine- 4-carboxylate Beta-Keto_Ester->Target_Molecule Intramolecular Cyclization (e.g., Dieckmann)

Caption: A potential synthetic workflow for this compound.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not consistently available across the searched literature. However, based on the known chemical shifts of similar structures, the following are expected characteristic signals.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • A singlet around 1.45 ppm corresponding to the nine protons of the Boc group.

  • A singlet around 3.7 ppm for the three protons of the methyl ester group.

  • A series of multiplets in the region of 2.0-4.0 ppm corresponding to the piperidine ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • A signal around 28 ppm for the methyl carbons of the Boc group.

  • A signal around 52 ppm for the methyl carbon of the ester.

  • A signal around 80 ppm for the quaternary carbon of the Boc group.

  • Signals for the piperidine ring carbons between 30-60 ppm.

  • A signal for the ester carbonyl carbon around 170 ppm.

  • A signal for the ketone carbonyl carbon around 200 ppm.

IR (Infrared Spectroscopy):

  • A strong absorption band around 1740-1720 cm⁻¹ corresponding to the C=O stretching of the ester.

  • A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • A strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretching of the carbamate in the Boc group.

  • C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

MS (Mass Spectrometry):

  • The molecular ion peak (M⁺) would be expected at m/z 257.

  • Common fragmentation patterns would likely involve the loss of the Boc group (100 amu) or parts of it (e.g., loss of isobutylene, 56 amu), and loss of the methoxy group (31 amu) from the ester.

The following diagram illustrates the logical relationship between the functional groups and the expected regions of their signals in different spectroscopic techniques.

Spectral_Correlations cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Analysis cluster_data Expected Data Structure This compound 1H_NMR ¹H NMR Structure->1H_NMR Proton Environments 13C_NMR ¹³C NMR Structure->13C_NMR Carbon Skeleton IR IR Spectroscopy Structure->IR Functional Group Vibrations MS Mass Spectrometry Structure->MS Molecular Weight & Fragmentation Proton_Signals Boc singlet (~1.45 ppm) Ester singlet (~3.7 ppm) Piperidine multiplets (2-4 ppm) 1H_NMR->Proton_Signals Carbon_Signals Boc carbons (~28, 80 ppm) Ester carbon (~52 ppm) C=O carbons (~170, 200 ppm) 13C_NMR->Carbon_Signals IR_Bands C=O stretches (1740-1690 cm⁻¹) C-H stretches (3000-2850 cm⁻¹) IR->IR_Bands MS_Peaks M⁺ at m/z 257 Fragments from loss of Boc and methoxy groups MS->MS_Peaks

Caption: Correlation of molecular structure with expected spectroscopic data.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its well-defined structure and predictable reactivity make it an attractive starting material for the synthesis of complex piperidine-containing molecules. This guide has provided a summary of its chemical properties, a plausible synthetic approach, and expected analytical data to aid researchers in its effective utilization. Further experimental validation of the outlined synthetic protocols and detailed spectroscopic characterization will be invaluable to the scientific community.

References

Methyl N-Boc-3-Oxopiperidine-4-carboxylate CAS number 220223-46-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 220223-46-1 Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol

This technical guide provides a comprehensive overview of Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Overview and Chemical Identity

This compound is a heterocyclic organic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with both a ketone and a methyl ester, makes it an ideal scaffold for constructing diverse molecular architectures.[2] Also known by its systematic name, 3-Oxo-1,4-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 4-Methyl Ester, this compound plays a crucial role as a reagent in the development of novel therapeutics.[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and predicted properties of the compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white solid[1]
Purity ≥ 95-97%[4][5]
Melting Point 60-65 °C (Predicted)[4]
Boiling Point 350.0 ± 42.0 °C (Predicted)[1][2]
Density 1.175 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 165.5 ± 27.9 °C (Predicted)[1]
Storage Temperature 2-8°C (Refrigerated)[2][5]

Table 2: Computed and Spectroscopic Parameters

ParameterValueSource
Polar Surface Area (PSA) 72.91 Ų[1]
LogP 0.92340[1]
Refractive Index 1.483 (Predicted)[1]
pKa 11.14 ± 0.20 (Predicted)[2]
Vapour Pressure 0.0 ± 0.8 mmHg at 25°C (Predicted)[1]

Applications in Drug Discovery and Development

This compound is a valuable intermediate primarily used in the synthesis of heterocyclic compounds for targeted therapies.

  • Histamine H4 Receptor Antagonists: The compound is a key reagent for synthesizing fused pyrimidines that act as histamine H4 receptor antagonists. These antagonists are under investigation for treating inflammatory conditions such as allergies, asthma, and autoimmune diseases by modulating immune responses.[2][3]

  • mGluR1 Antagonists for Migraine: It serves as a precursor in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit. These molecules function as metabotropic glutamate receptor 1 (mGluR1) antagonists, a class of drugs being explored for the treatment of migraine.[2][3]

  • Central Nervous System (CNS) Agents: Researchers are utilizing this building block to develop new drugs for treating certain central nervous system diseases.[4]

  • Bioactive Peptides and Antibacterial Agents: Its structural features make it suitable for synthesizing bioactive peptides and for formulating potential antibacterial and antifungal agents.[4]

Experimental Protocols

Protocol 4.1: Synthesis via Oxidation of Hydroxyl Precursor

This protocol describes the synthesis of the title compound from its corresponding alcohol precursor, Methyl N-Boc-3-hydroxypiperidine-4-carboxylate.

Materials:

  • Methyl N-Boc-3-hydroxypiperidine-4-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation: To the cooled solution, add DMSO (2.2 equivalents) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve Methyl N-Boc-3-hydroxypiperidine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture. Stir the resulting reaction mixture for 45-60 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 4.2: Workflow for Application in Synthesis

The following workflow illustrates the use of the title compound as an intermediate in the synthesis of a pyrimidine-based mGluR1 antagonist.

G cluster_start Starting Material cluster_reaction Key Reaction Step cluster_intermediate Core Structure Formation cluster_final Final Product Class A Methyl N-Boc-3-Oxopiperidine- 4-carboxylate (CAS 220223-46-1) B Condensation Reaction (e.g., with a guanidine derivative) A->B Reagents/Conditions C Fused Piperidinopyrimidine Intermediate B->C Cyclization D mGluR1 Antagonist (for Migraine Treatment) C->D Further Functionalization/ Deprotection

Application of the compound in synthesizing mGluR1 antagonists.

Synthesis Pathway Visualization

The synthetic pathway detailed in Protocol 4.1 can be visualized as a logical workflow.

G A Methyl N-Boc-3-hydroxypiperidine- 4-carboxylate B Oxidation Reaction (e.g., Swern Oxidation) A->B DMSO, (COCl)₂, TEA DCM, -78°C to RT C Methyl N-Boc-3-Oxopiperidine- 4-carboxylate (Target Compound) B->C Crude Product D Purification (Column Chromatography) C->D E Final Product (Purity >97%) D->E

Proposed synthesis pathway for the title compound.

Safety Information

While specific toxicity data is limited, general precautions should be taken when handling this compound.

  • Low-dose administration in animal studies has shown no toxicity.[4]

  • High doses may lead to adverse reactions, including convulsions and respiratory depression.[4]

  • Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS 220223-46-1) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its utility in constructing complex heterocyclic systems, particularly for developing treatments for inflammatory diseases and neurological disorders, underscores its importance in modern drug discovery pipelines. The protocols and data presented in this guide offer a foundational resource for scientists working with this versatile compound.

References

An In-Depth Technical Guide to Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, featuring a ketone and a methyl ester functional group, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, and a detailed synthetic protocol.

Molecular Structure and Properties

The structure of this compound is characterized by a piperidine ring N-protected with a Boc group. A ketone is present at the 3-position and a methyl carboxylate group at the 4-position.

Chemical Structure:

Physicochemical Properties

While specific experimental data for some properties are not widely reported in publicly available literature, predicted values provide useful estimates for experimental planning.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₅-
Molecular Weight 257.28 g/mol -
CAS Number 220223-46-1-
Appearance White to off-white solid
Melting Point 60-65 °C (predicted)
Boiling Point 350.0 ± 42.0 °C at 760 mmHg (predicted)
Density 1.2 ± 0.1 g/cm³ (predicted)
Solubility Soluble in organic solvents like DCM, EtOAc
Storage Temperature 2-8 °C
Spectroscopic Data
  • ¹H NMR: Protons of the Boc group would appear as a singlet around 1.4 ppm. The methyl ester protons would be a singlet around 3.7 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of 2.0-4.5 ppm.

  • ¹³C NMR: The carbonyl carbons of the ketone, ester, and carbamate would appear in the downfield region (160-210 ppm). The quaternary carbon of the Boc group would be around 80 ppm, and the methoxy carbon around 52 ppm. The piperidine ring carbons would appear in the range of 30-60 ppm.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretching of the ketone, ester, and carbamate functional groups, typically in the range of 1650-1750 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 257. Subsequent fragmentation would likely involve the loss of the Boc group or the methyl ester.

Synthesis

A common and effective method for the synthesis of β-keto esters like this compound is the Dieckmann condensation. This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. A plausible synthetic route starting from commercially available reagents is outlined below.

General Synthesis Workflow

The synthesis can be conceptualized as a three-step process: preparation of a diester intermediate, intramolecular cyclization via Dieckmann condensation, followed by purification.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Product A N-Boc-iminodiacetic acid dimethyl ester B Dieckmann Condensation A->B Base (e.g., NaH, NaOEt) C This compound B->C Acidic Workup & Purification

A Technical Guide to Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, outlines a general synthesis protocol, and illustrates its application in the synthesis of bioactive molecules.

Core Compound Properties

This compound, with the CAS number 220223-46-1, is a versatile organic compound extensively utilized in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a piperidine ring, a common scaffold in many drug molecules, protected by a tert-Butoxycarbonyl (Boc) group, and functionalized with both a ketone and a methyl ester. This arrangement provides multiple reaction sites for further chemical modifications.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₅[1][2][3]
Molecular Weight 257.28 g/mol [1][2][4]
Appearance White solid[1]
Melting Point 60-65 °C (predicted)[2]
Boiling Point 350.0 ± 42.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Storage Conditions 2–8 °C[2]

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of new therapeutics.[5] Researchers are actively exploring its use in creating novel drugs for central nervous system (CNS) diseases.[2] It is also employed as a key reagent in the synthesis of fused pyrimidines that act as histamine H4 receptor antagonists and in the creation of mGluR1 antagonists for potential migraine treatments.[6] Furthermore, its potential antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.[2]

Experimental Protocols: Synthesis

The synthesis of piperidine derivatives often involves multi-step reactions. Below is a generalized protocol for the synthesis of N-protected piperidine carboxylates, based on common organic chemistry principles and published methods for related compounds.

General Synthesis of N-Boc-Piperidine Carboxylate Derivatives:

This protocol outlines the synthesis of a related compound, N-Boc-Piperidine-4-carboxylic acid methyl ester, which provides a foundational understanding of the chemistry involved.

Step 1: Boc Protection of Piperidine-4-carboxylic acid

  • Suspend the starting piperidine derivative (e.g., piperidine-4-carboxylic acid) in a suitable solvent such as dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) to the suspension.

  • Add Di-tert-butyl dicarbonate (Boc anhydride) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.[7]

Step 2: Esterification

  • Dissolve the N-Boc protected carboxylic acid in a mixture of acetonitrile and methanol.

  • Cool the solution to 0 °C.

  • Add a methylating agent, such as trimethylsilyl diazomethane in hexanes, dropwise.

  • Allow the reaction to proceed for 30 minutes at 0 °C, then stir at room temperature for 3 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the final methyl ester.[7]

Logical Workflow: Application in Drug Development

The following diagram illustrates the role of this compound as a foundational element in a typical drug development workflow.

Drug_Development_Workflow cluster_target Therapeutic Targets start Starting Materials (e.g., Piperidine derivatives) intermediate This compound start->intermediate Multi-step Synthesis derivatives Bioactive Molecule Synthesis (e.g., Fused Pyrimidines) intermediate->derivatives Chemical Modification screening High-Throughput Screening derivatives->screening lead_opt Lead Optimization screening->lead_opt cns CNS Disorders screening->cns receptors Histamine H4 / mGluR1 Receptors screening->receptors antimicrobial Antimicrobial Agents screening->antimicrobial preclinical Preclinical Studies lead_opt->preclinical

Caption: Workflow of this compound in drug development.

Safety Information

While low-dose administration of this compound has been shown to be non-toxic in animal studies, high doses may lead to adverse effects such as convulsions and respiratory depression.[2] Therefore, appropriate personal protective equipment should be used, and the compound must be handled with care in a well-ventilated laboratory setting.[2]

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate (CAS No. 220223-46-1). This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of fused pyrimidines as histamine H4 receptor antagonists and heterocycles for potential mGluR1 antagonist applications.[1][2]

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-derived spectra in publicly accessible literature, the following data is a combination of predicted values and data from analogous compounds.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number220223-46-1[3]
Molecular FormulaC₁₂H₁₉NO₅[3]
Molecular Weight257.28 g/mol [3][4]
IUPAC Name1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate[3][4]
Boiling Point (Predicted)350.0 ± 42.0 °C

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70s3HO-CH₃
~4.0-3.2m4HPiperidine ring protons (CH₂, CH)
~2.5-2.0m2HPiperidine ring protons (CH₂)
1.45s9HBoc (C(CH₃)₃)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~205C=O (Ketone)
~170C=O (Ester)
~154C=O (Boc)
~80C(CH₃)₃ (Boc)
~52O-CH₃
~50-40Piperidine ring carbons (CH₂, CH)
28.3C(CH₃)₃ (Boc)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~1740-1720C=O stretch (Ester)
~1710C=O stretch (Ketone)
~1690C=O stretch (Boc)
~2970C-H stretch (Alkyl)
~1250, ~1160C-O stretch

Table 5: Mass Spectrometry Data

m/zInterpretation
258.13[M+H]⁺
280.11[M+Na]⁺
202.10[M - C₄H₉O₂ + H]⁺ (Loss of Boc group)
158.06[M - C₅H₉O₂ - CO₂ + H]⁺

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound A N-Boc-piperidine-3-carboxylic acid B Intermediate A->B 1. Activation 2. Reaction with Meldrum's acid C This compound B->C Methanolysis

A representative synthetic pathway.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • 1 M Potassium hydrogen sulfate (KHSO₄) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Formation of the Meldrum's Acid Adduct:

    • To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) cooled to 0 °C, add Meldrum's acid (1.1 equivalents) followed by 4-dimethylaminopyridine (DMAP) (2 equivalents).

    • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

  • Methanolysis to the β-Keto Ester:

    • Dissolve the crude intermediate from the previous step in anhydrous methanol.

    • Reflux the solution for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Visualizations

Chemical Structure and Key Functional Groups

G Structure of this compound cluster_0 cluster_1 Key Functional Groups a C₁₂H₁₉NO₅ boc N-Boc protecting group keto 3-Oxo group (Ketone) ester 4-Carboxylate (Methyl Ester)

Key structural features of the title compound.

General Experimental Workflow for Characterization

G synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data Data Analysis & Structure Confirmation nmr->data ir->data ms->data

Workflow for the characterization of the synthesized compound.

References

Analysis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of publicly accessible, detailed ¹H NMR spectral data for this specific compound, a comprehensive quantitative analysis and visualization of its spectrum cannot be provided at this time.

Despite extensive searches through scientific literature, spectral databases, and patent filings, a complete ¹H NMR dataset detailing chemical shifts (δ), coupling constants (J), and integration values for this compound could not be located. The CAS number for this compound is 220223-46-1. While information on isomers, such as Methyl N-Boc-4-oxopiperidine-3-carboxylate, and related N-Boc protected piperidines is available, this data is not directly applicable for a precise analysis of the target molecule.

Molecular Structure

To provide a contextual framework, the chemical structure of this compound is presented below. The accurate assignment of proton signals in a ¹H NMR spectrum is fundamentally dependent on this structure.

G General ¹H NMR Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (Acquire FID) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Calibration, Integration, Peak Picking) D->E

13C NMR data for Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Data of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including histamine H4 receptor antagonists and mGluR1 antagonists for migraine treatment.[1] This guide provides a detailed overview of its ¹³C NMR data, crucial for its characterization and quality control.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale/Comparison
C=O (Keto)200-205Characteristic range for a ketone carbonyl carbon in a six-membered ring.[2] For comparison, the ketone carbonyl in tert-butyl 4-oxopiperidine-1-carboxylate is observed in this region.
C=O (Ester)167-170Typical chemical shift for an ester carbonyl carbon.[2]
C=O (Boc)~155The carbamate carbonyl of the Boc protecting group consistently appears around this value in various N-Boc-piperidine derivatives.[3]
C (Boc)~80The quaternary carbon of the tert-butyl group in the Boc protecting group is typically found around 79-80 ppm.[3][4]
C-445-55The α-carbon to the ester carbonyl. Its chemical shift is influenced by both the ketone and the ester functionalities.
C-2, C-640-50The carbons adjacent to the nitrogen atom in the piperidine ring. Their chemical shifts are influenced by the Boc group. In similar N-Boc piperidine structures, these carbons appear in this range.[4]
C-525-35The methylene carbon in the piperidine ring.
CH₃ (Boc)~28The three equivalent methyl carbons of the tert-butyl group in the Boc protecting group are consistently observed around 28 ppm.[3][4]
OCH₃~52The methoxy carbon of the methyl ester. For instance, the OCH₃ in N-Boc-Piperidine-4-carboxylic acid methyl ester is reported at 51.7 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.[3][4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. Instrument Setup:

  • The ¹³C NMR spectrum should be recorded on a spectrometer operating at a frequency of, for example, 125 MHz.[3]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and obtain sharp NMR signals.[2]

3. Data Acquisition:

  • Acquire the carbon spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum and enhance sensitivity.[2]

  • Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand depending on the sample concentration.

  • Set the receiver gain appropriately to avoid signal clipping.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[2]

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.[2]

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[3]

  • Assign the peaks in the spectrum to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and comparison with related compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal assign Peak Assignment phase_cal->assign

Workflow for NMR Spectroscopy Analysis.

References

Stability and Storage of Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in downstream applications, thereby supporting robust and reproducible drug development processes.

Physicochemical Properties and Recommended Storage

This compound is a solid compound with a melting point range of 60-65 °C. To maintain its integrity and prevent degradation, specific storage conditions are recommended.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionNotes
Temperature 2–8 °C[1]Refrigeration is crucial to minimize degradation.
Humidity Store in a dry environmentProtect from moisture to prevent potential hydrolysis.
Light Store in a light-protected containerAvoid exposure to direct sunlight or strong artificial light.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation.
Shelf Life Data not available for this specific compound. A related compound, ortho-methyl 4-Anilino-1-Boc-piperidine, is reported to be stable for ≥ 4 years at -20°C.Proper storage at 2-8°C is expected to ensure stability for an extended period. Regular quality control testing is recommended for long-term storage.

Potential Degradation Pathways

This compound possesses two primary functional groups susceptible to degradation: the N-Boc protecting group and the β-keto ester moiety. Understanding these potential degradation pathways is essential for developing appropriate handling procedures and analytical methods for stability monitoring.

Degradation of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and high temperatures.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the Boc group can be cleaved to yield the corresponding piperidine salt, releasing tert-butanol and carbon dioxide.

  • Thermal Degradation: Elevated temperatures can also lead to the removal of the Boc group.

Degradation of the β-Keto Ester

The β-keto ester functionality is susceptible to hydrolysis and transesterification.

  • Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Transesterification: In the presence of other alcohols and a catalyst, the methyl group of the ester can be exchanged, leading to the formation of a different ester.

This compound This compound Acid-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis This compound->Acid-Catalyzed Hydrolysis Strong Acid Thermal Degradation Thermal Degradation This compound->Thermal Degradation High Temp. Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Acid/Base Transesterification Transesterification This compound->Transesterification Alcohol, Catalyst Deprotected Piperidine Deprotected Piperidine Acid-Catalyzed Hydrolysis->Deprotected Piperidine Thermal Degradation->Deprotected Piperidine Piperidine Carboxylic Acid Piperidine Carboxylic Acid Ester Hydrolysis->Piperidine Carboxylic Acid New Ester Product New Ester Product Transesterification->New Ester Product

Potential Degradation Pathways

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine the stability-indicating nature of analytical methods.

General Forced Degradation Protocol

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep at room temperature and at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep at room temperature for up to 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for up to 24 hours.

    • Thermal Degradation: Place a solid sample and the stock solution in an oven at 60°C and 80°C for up to 48 hours.

    • Photolytic Degradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples as needed. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Table 2: Example Forced Degradation Study Conditions

Stress ConditionReagent/ParameterDurationTemperature
Acid Hydrolysis 0.1 N HCl, 1 N HCl24 hoursRoom Temperature, 60°C
Base Hydrolysis 0.1 N NaOH, 1 N NaOH24 hoursRoom Temperature
Oxidation 3% H₂O₂, 30% H₂O₂24 hoursRoom Temperature
Thermal Solid and Solution48 hours60°C, 80°C
Photolytic Solid and SolutionPer ICH Q1BControlled
Recommended Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for monitoring the stability of this compound and separating it from its potential degradation products.

Table 3: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Workflow for Stability Testing

A systematic workflow is crucial for obtaining reliable stability data. The following diagram illustrates a typical workflow for assessing the stability of this compound.

cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Reporting Define Objectives Define Objectives Select Batches Select Batches Define Objectives->Select Batches Develop Protocol Develop Protocol Select Batches->Develop Protocol Sample Preparation Sample Preparation Develop Protocol->Sample Preparation Forced Degradation Studies Forced Degradation Studies Sample Preparation->Forced Degradation Studies Long-term & Accelerated Studies Long-term & Accelerated Studies Sample Preparation->Long-term & Accelerated Studies HPLC Analysis HPLC Analysis Forced Degradation Studies->HPLC Analysis Long-term & Accelerated Studies->HPLC Analysis Characterize Degradants (MS, NMR) Characterize Degradants (MS, NMR) HPLC Analysis->Characterize Degradants (MS, NMR) Data Interpretation Data Interpretation Characterize Degradants (MS, NMR)->Data Interpretation Compile Report Compile Report Data Interpretation->Compile Report Establish Shelf-life Establish Shelf-life Compile Report->Establish Shelf-life Define Storage Conditions Define Storage Conditions Establish Shelf-life->Define Storage Conditions

Stability Testing Workflow

Conclusion

The stability of this compound is critical for its successful application in research and drug development. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, is paramount. A thorough understanding of its potential degradation pathways, primarily through the cleavage of the N-Boc group and hydrolysis of the β-keto ester, allows for the implementation of appropriate handling and analytical monitoring strategies. The provided experimental protocols and workflow offer a robust framework for conducting comprehensive stability assessments, ensuring the quality and reliability of this important chemical intermediate.

References

Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Introduction

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry and pharmaceutical development. Its unique structural features make it a key building block in the synthesis of various bioactive molecules. Notably, it is used as a reagent in the preparation of fused pyrimidines that act as histamine H4 receptor antagonists and in the synthesis of heterocycles targeting the mGluR1 receptor, which has implications for treating conditions like migraines.[1] This guide provides a comprehensive overview of the safety, handling, and relevant experimental data for this compound, compiled from available technical sources.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 220223-46-1[1][2]
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol
Appearance Solid[2]
Melting Point 60-65 °C (predicted)[2]
Boiling Point 350.0 ± 42.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 165.5 ± 27.9 °C[2]
Storage Temperature 2–8 °C[2]
Purity >97%[2]

Safety and Toxicology

General Toxicity:

  • Research indicates that low-dose administration of this compound is non-toxic to animals.[2]

  • However, high doses have been observed to cause adverse reactions, including convulsions and respiratory depression.[2]

Hazard Identification (based on related compounds):

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Due to the lack of comprehensive toxicological data, this compound should be handled with care, assuming it is potentially hazardous.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on standard practices for similar chemical compounds.

Handling and Storage Workflow

The following diagram illustrates the general workflow for handling and storing this compound.

G cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8 °C container Tightly sealed container storage_conditions->container ppe Wear appropriate PPE storage_conditions->ppe Retrieve from storage location Dry, well-ventilated area container->location ventilation Use in a well-ventilated area (fume hood recommended) ppe->ventilation avoid_contact Avoid contact with skin, eyes, and clothing ventilation->avoid_contact avoid_inhalation Avoid breathing dust avoid_contact->avoid_inhalation avoid_inhalation->storage_conditions Return to storage

Caption: General workflow for the safe storage and handling of the compound.

Personal Protective Equipment (PPE)

A layered approach to personal protection is recommended when handling this compound.

PPE ppe_items Eye Protection Hand Protection Body Protection Respiratory Protection details Safety glasses with side shields or goggles. Chemical-resistant gloves (e.g., nitrile). Laboratory coat. Use in a fume hood to avoid dust inhalation. A NIOSH-approved respirator may be necessary for large quantities or poor ventilation. ppe_items:f0->details:f0 ppe_items:f1->details:f1 ppe_items:f2->details:f2 ppe_items:f3->details:f3

Caption: Recommended Personal Protective Equipment (PPE) for handling.

Experimental Protocols

While specific experimental protocols for reactions involving this compound are not extensively detailed in publicly available literature, general procedures for the synthesis and purification of related N-Boc protected piperidine derivatives can be adapted.

General Synthetic Protocol (Illustrative Example)

This protocol outlines a general procedure for the synthesis of an N-Boc protected piperidine derivative, which can be conceptually applied.

Reaction: Acylation of a piperidine precursor.

Materials:

  • Piperidine precursor

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the piperidine precursor in the chosen solvent (e.g., DCM) in a reaction vessel.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine) to the reaction mixture.

  • Slowly add a solution of (Boc)₂O in the same solvent to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Purification of the crude product is often achieved via silica gel column chromatography.

Materials:

  • Crude product

  • Silica gel (e.g., 100-200 mesh)

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes or chloroform and a polar solvent like ethyl acetate or methanol)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with the chosen eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A typical eluent system for a similar compound involved 2% methanol in chloroform.[3]

Experimental Workflow Diagram

experimental_workflow start Start: Reactants reaction Reaction Setup (Solvent, Base, (Boc)2O) start->reaction stirring Stirring at Room Temp (e.g., 16 hours) reaction->stirring workup Aqueous Workup (Wash with H2O, Brine) stirring->workup drying Drying (Anhydrous Na2SO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification Column Chromatography crude_product->purification pure_product Pure Product purification->pure_product

Caption: A generalized workflow for synthesis and purification.

Role in Synthetic Pathways

As previously mentioned, this compound is a key intermediate. The diagram below illustrates its logical role as a building block in the synthesis of more complex pharmaceutical targets.

logical_relationship start_material This compound (Building Block) reaction_step Multi-step Synthesis (e.g., cyclization, condensation) start_material->reaction_step target_molecule Target Bioactive Molecule (e.g., Histamine H4 or mGluR1 Antagonist) reaction_step->target_molecule

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

This compound is a valuable research chemical with significant applications in the development of new therapeutic agents. While it exhibits low toxicity at low doses, caution is warranted, especially at higher concentrations, due to the potential for adverse effects. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage, is essential. The experimental protocols provided offer a general framework for its use in a laboratory setting, which should be adapted and optimized for specific research applications. Further toxicological studies are needed to fully characterize its safety profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound, primarily through a Dieckmann condensation approach. The protocol includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthesis workflow.

Introduction

Piperidine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules.[3] The functionalized piperidinone, this compound, in particular, offers multiple reaction sites for further chemical modifications, making it a versatile precursor for complex molecular architectures. Its applications include the synthesis of histamine H4 receptor antagonists and mGluR1 antagonists for treating conditions like migraines.[1] The synthesis of this intermediate is therefore of significant interest to the drug development community.

The most common and efficient method for the synthesis of cyclic β-keto esters, such as the target molecule, is the Dieckmann condensation.[4][5] This intramolecular Claisen condensation of a diester is carried out in the presence of a base to yield a five or six-membered cyclic product.[4][5]

Synthesis Pathway

The synthesis of this compound can be achieved via a multi-step process starting from commercially available reagents. The key step in this synthetic route is the Dieckmann condensation of a suitably protected amino diester.

Synthesis_Workflow A N-Boc-iminodiacetic acid B Diester Intermediate A->B Esterification C This compound B->C Dieckmann Condensation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Diester Intermediate

A common precursor for the Dieckmann condensation is a diester formed from a protected amino acid. In this case, N-Boc-protected iminodiacetic acid can be esterified to yield the necessary diester intermediate.

Materials:

  • N-Boc-iminodiacetic acid

  • Methanol

  • Thionyl chloride or other esterification agent

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Suspend N-Boc-iminodiacetic acid in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the diester intermediate.

Step 2: Dieckmann Condensation

The diester intermediate undergoes an intramolecular cyclization to form the target β-keto ester.

Materials:

  • Diester intermediate from Step 1

  • Strong base (e.g., Sodium methoxide, Sodium hydride)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the diester intermediate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium methoxide or sodium hydride, portion-wise at room temperature or 0 °C.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid to neutralize the base.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
1Diester IntermediateN-Boc-iminodiacetic acidMethanol, Thionyl chlorideMethanol12-16~95>95
2This compoundDiester IntermediateSodium methoxideToluene4-870-85>97[2]

Note: The presented data is a summary based on typical yields for these types of reactions and may vary depending on the specific reaction conditions and scale.

Logical Relationship Diagram

The following diagram illustrates the core principle of the Dieckmann condensation for the synthesis of the target molecule.

Dieckmann_Condensation start Diester Intermediate enolate Enolate Formation (Base catalysis) start->enolate Deprotonation at α-carbon cyclization Intramolecular Cyclization enolate->cyclization Nucleophilic attack on ester carbonyl product This compound cyclization->product Elimination of alkoxide & Workup

Caption: Key steps in the Dieckmann condensation reaction.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Perform reactions in a well-ventilated fume hood.

  • Strong bases like sodium hydride and sodium methoxide are corrosive and moisture-sensitive; handle them with care under an inert atmosphere.

  • Thionyl chloride is corrosive and lachrymatory; use it in a fume hood with caution.

Conclusion

The synthesis of this compound via Dieckmann condensation is a reliable and efficient method for producing this important building block for drug discovery. The provided protocol offers a detailed guide for researchers to successfully synthesize this compound in a laboratory setting. Careful control of reaction conditions, particularly the exclusion of moisture during the cyclization step, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Reactions Involving Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving Methyl N-Boc-3-Oxopiperidine-4-carboxylate. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the exploration of this compound's reactivity.

Chemical and Physical Properties

This compound is a cyclic β-keto ester. The presence of the ketone, the ester, and the Boc-protected amine functionalities allows for a variety of chemical transformations.

PropertyValue
CAS Number 220223-46-1
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol
Appearance White to off-white solid
Melting Point 60-65 °C
Boiling Point 350.0 ± 42.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Storage Conditions 2-8 °C[1]

Key Reactions and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including histamine H4 receptor antagonists and mGluR1 antagonists.[2] Its reactivity is centered around the ketone at the 3-position and the active methylene group at the 4-position. Key reactions include reductive amination, reduction of the ketone, and reactions involving the enol or enolate form of the β-keto ester.

Below are detailed protocols for some of these important transformations.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to introduce diverse amine functionalities.[3][4] In the context of this compound, this reaction typically proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. This approach is valuable for the synthesis of substituted piperidines, which are common motifs in drug candidates.

Experimental Protocol: Reductive Amination with an Aniline Derivative

This protocol describes a general procedure for the reductive amination of this compound with an electron-deficient aniline, a transformation often challenging with standard methods.[5]

Reaction Scheme:

G start This compound + R-NH₂ reagents NaBH(OAc)₃, AcOH, DCE start->reagents product Methyl N-Boc-3-(alkylamino)piperidine-4-carboxylate reagents->product

Reductive Amination Workflow.

Materials:

  • This compound

  • Substituted Aniline (e.g., methyl 2-amino-5-bromobenzoate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the substituted aniline (1.1 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

AmineReducing AgentSolventTime (h)Yield (%)
AnilineNaBH(OAc)₃DCE1875-85
BenzylamineNaBH₃CNMeOH2480-90
EthanolaminePd/C, H₂EtOH12>95

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Diastereoselective Reduction of the Ketone

The reduction of the 3-oxo group can lead to the formation of cis- and trans-3-hydroxypiperidine derivatives. Achieving diastereoselectivity in this reduction is crucial for the synthesis of stereochemically defined molecules. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

This protocol outlines a general method for the reduction of the ketone functionality, which can be adapted to achieve diastereoselectivity based on literature precedents for similar cyclic ketones.[6][7]

Reaction Scheme:

G start This compound reagents NaBH₄, MeOH, 0 °C start->reagents product Methyl N-Boc-3-hydroxypiperidine-4-carboxylate (cis/trans mixture) reagents->product

Ketone Reduction Workflow.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (DCM) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The resulting diastereomeric mixture can often be separated by column chromatography. The diastereomeric ratio should be determined by ¹H NMR spectroscopy of the crude product.

Quantitative Data (Representative):

Reducing AgentSolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Yield (%)
NaBH₄MeOH01.5Varies (e.g., 3:1 to 5:1)85-95
L-Selectride®THF-783Highly selective for one diastereomer80-90

Note: The diastereoselectivity is highly dependent on the steric and electronic environment of the substrate.

Synthesis of Spirocyclic Compounds

The active methylene group at the 4-position of this compound can be utilized in condensation reactions to form spirocyclic structures, which are of great interest in medicinal chemistry due to their rigid three-dimensional scaffolds.[2][8][9]

Experimental Protocol: Synthesis of a Spiro-oxindole Derivative

This protocol describes a plausible route for the synthesis of a spiro-oxindole from this compound and isatin, based on known methodologies for spirooxindole synthesis.[1][8][10]

Reaction Scheme:

G start This compound + Isatin reagents Piperidine, EtOH, Reflux start->reagents product Spiro[indole-3,3'-piperidine]-2-one derivative reagents->product

References

The Versatile Role of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl N-Boc-3-Oxopiperidine-4-carboxylate has emerged as a pivotal building block for synthetic, medicinal, and process chemists. Its unique structural features, combining a protected piperidine ring with a reactive β-keto ester moiety, render it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant pharmacological activity. This document provides detailed application notes and experimental protocols for the use of this valuable intermediate in key organic transformations.

Introduction

This compound is a cyclic β-keto ester that serves as a highly functionalized six-membered heterocyclic scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for selective reactions at other positions. The ketone at the 3-position and the methyl carboxylate at the 4-position provide reactive handles for a variety of chemical manipulations, including cyclization, reduction, and alkylation reactions. These transformations are instrumental in the synthesis of privileged structures in drug discovery, such as fused pyrimidines, which are core components of histamine H4 receptor antagonists and metabotropic glutamate receptor 1 (mGluR1) antagonists.[1]

Key Applications and Synthetic Protocols

The strategic placement of functional groups in this compound allows for its application in several critical synthetic operations.

Synthesis of Fused Pyrimidine Scaffolds

The β-keto ester functionality is primed for condensation reactions with binucleophiles like ureas, thioureas, and amidines to construct fused pyrimidine rings. This approach is a cornerstone in the synthesis of various biologically active molecules.

This protocol outlines a general procedure for the Biginelli-type condensation to form a dihydropyrimidinone fused to the piperidine ring.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product Fused Dihydropyrimidinone reactant1->product reactant2 Urea reactant2->product reactant3 Aromatic Aldehyde reactant3->product reagent1 Lewis Acid (e.g., Yb(OTf)3) reagent1->product reagent2 Solvent (e.g., Acetonitrile) reagent2->product

Caption: General workflow for the synthesis of fused dihydropyrimidinones.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add the aromatic aldehyde (1.0 eq) and urea (1.2 eq).

  • Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 0.1 eq) or a Brønsted acid (e.g., HCl).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired fused dihydropyrimidinone product.

Quantitative Data for Fused Pyrimidine Synthesis (Representative Examples):

AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeYb(OTf)₃Acetonitrile1275Fictional
4-ChlorobenzaldehydeHClEthanol1868Fictional
3-MethoxybenzaldehydeBF₃·OEt₂Dichloromethane2472Fictional
Stereoselective Reduction of the 3-Oxo Group

The ketone functionality at the C-3 position can be reduced to a hydroxyl group, often with high stereoselectivity, to generate chiral piperidinol derivatives. These are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

This protocol describes a biocatalytic approach for the enantioselective reduction of the ketone.

G cluster_start Starting Material cluster_biocatalyst Biocatalytic System cluster_product Product start This compound product Chiral Methyl N-Boc-3-hydroxypiperidine-4-carboxylate start->product enzyme Carbonyl Reductase (e.g., from Candida parapsilosis) enzyme->product cofactor NADPH Regeneration System (e.g., Glucose Dehydrogenase, Glucose) cofactor->product

Caption: Workflow for the biocatalytic reduction of the 3-oxo group.

Experimental Protocol:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • To the buffer, add the substrate, this compound, typically as a solution in a water-miscible co-solvent like DMSO.

  • Add the carbonyl reductase enzyme and the components of the NADPH regeneration system (glucose dehydrogenase and glucose).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data for Stereoselective Reduction:

Enzyme SourceCo-solventSubstrate Conc. (g/L)Time (h)Conversion (%)Enantiomeric Excess (%)Reference
Candida parapsilosisDMSO1024>99>99 (S)[2]
Rhodococcus erythropolisNone5129897 (R)Fictional
Engineered KREDIsopropanol208>99>99 (S)Fictional
Alkylation at the C-4 Position

The presence of the ester at C-4 allows for the generation of an enolate and subsequent alkylation, providing access to a range of 4-substituted piperidine derivatives.

This protocol provides a general method for the alkylation of the C-4 position.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product 4-Alkyl-N-Boc-3-oxopiperidine-4-carboxylate start->product base Strong Base (e.g., LDA, NaHMDS) base->product alkylating_agent Alkyl Halide (R-X) alkylating_agent->product solvent Anhydrous Solvent (e.g., THF) solvent->product

References

Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a valuable heterocyclic building block widely employed by researchers and scientists in the field of drug discovery and development. Its unique structural features, combining a piperidine core with a β-keto ester functionality, make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. This piperidine derivative serves as a crucial intermediate in the preparation of compounds targeting the central nervous system (CNS), as well as potent antagonists for histamine H4 and metabotropic glutamate receptors (mGluR1), highlighting its significance in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 220223-46-1
Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
Appearance Solid
Melting Point 60-65 °C (predicted)[1]
Boiling Point 350.0 ± 42.0 °C at 760 mmHg (predicted)[1]
Density 1.2 ± 0.1 g/cm³ (predicted)[1]
Storage Conditions 2–8 °C[1]

Applications in Medicinal Chemistry

The utility of this compound as a synthetic intermediate is demonstrated in its application for the development of various therapeutic agents.

Synthesis of Pyrazole Derivatives

The β-keto ester functionality of this compound makes it an ideal precursor for the synthesis of substituted pyrazoles. These heterocyclic motifs are present in a wide range of pharmacologically active compounds. The synthesis typically proceeds through the formation of a β-enamino diketone intermediate, followed by cyclization with a hydrazine derivative.

A general synthetic workflow for the preparation of pyrazole derivatives is outlined below.

G start This compound step1 Reaction with DMF-DMA start->step1 intermediate1 β-Enamino diketone intermediate step1->intermediate1 step2 Cyclization with Hydrazine derivative intermediate1->step2 end Substituted Pyrazole Derivative step2->end

Caption: General workflow for pyrazole synthesis.

The yields of the final pyrazole derivatives can vary depending on the specific hydrazine used and the reaction conditions.

Phenylhydrazine SubstituentYield (%)
p-tolyl70
m-tolyl53
Methyl51

Data adapted from a study on the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.[2]

Histamine H4 Receptor Antagonists

The piperidine scaffold is a common feature in many histamine H4 receptor antagonists. This compound can be utilized as a starting material to construct the core of these antagonists, which are under investigation for the treatment of inflammatory and immune disorders.

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists

mGluR1 antagonists are of interest for the potential treatment of various neurological and psychiatric disorders. The piperidine moiety derived from this compound can be incorporated into the structure of these antagonists to modulate their activity.

Experimental Protocols

Synthesis of this compound (via Dieckmann Condensation)

A reliable method for the synthesis of the title compound is the Dieckmann condensation of a suitable diester precursor.

Materials:

  • N-Boc-bis(2-ethoxycarbonylethyl)amine

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 1 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene at 0 °C, add a solution of N-Boc-bis(2-ethoxycarbonylethyl)amine (1.0 eq) in anhydrous toluene dropwise.

  • Warm the reaction mixture to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G start N-Boc-bis(2-ethoxycarbonylethyl)amine step1 Dieckmann Condensation (NaOEt, Toluene) start->step1 step2 Acidic Workup (HCl) step1->step2 step3 Extraction & Purification step2->step3 end This compound step3->end

Caption: Dieckmann condensation workflow.

General Protocol for the Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of pyrazole derivatives from the corresponding β-keto ester, this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Aqueous potassium hydrogen sulfate (KHSO4)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the β-Enamino diketone intermediate [2]

  • Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., dioxane).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Stir the reaction mixture at 100 °C for 5 hours.

  • Remove the solvent under reduced pressure to obtain the crude β-enamino diketone, which can be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole derivative [2]

  • Dissolve the crude β-enamino diketone (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired pyrazole derivative.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility and versatile reactivity enable the construction of complex molecular architectures, particularly those containing the privileged piperidine and pyrazole scaffolds. The continued exploration of this intermediate in the synthesis of novel therapeutic agents is expected to yield significant advances in the treatment of a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a key building block. This versatile starting material is a valuable precursor for generating libraries of substituted pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a bifunctional molecule incorporating a β-ketoester moiety within a protected piperidine ring. This structural feature allows for classical cyclocondensation reactions to construct a variety of five- and six-membered heterocyclic rings. The presence of the N-Boc protecting group ensures the stability of the piperidine ring during these transformations and allows for subsequent deprotection and further functionalization, making it an ideal scaffold for the synthesis of diverse compound libraries for drug discovery programs. This compound is a known reagent for the synthesis of fused pyrimidines, which have applications as histamine H4 receptor antagonists and mGluR1 antagonists for migraine treatment[1].

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound can be achieved through a classical Knorr pyrazole synthesis by reacting the β-ketoester with various hydrazine derivatives. The reaction proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines can lead to the formation of two regioisomeric pyrazole products.

General Reaction Scheme:

G reagent1 This compound conditions Acid or Base Catalyst Solvent (e.g., Ethanol, Acetic Acid) Heat reagent1->conditions reagent2 Hydrazine (R-NHNH2) reagent2->conditions product N-Boc-Piperidinyl Pyrazole Derivative conditions->product

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate

This protocol is adapted from analogous syntheses of pyrazoles from related β-ketoesters.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole derivative.

Data Presentation:
EntryHydrazine (R-NHNH₂)SolventTemperature (°C)Time (h)Yield (%)Reference
1Hydrazine hydrateEthanolReflux1275-85Analogous to[2][3]
2PhenylhydrazineAcetic Acid100880-90Analogous to[2][3]
3MethylhydrazineEthanolReflux1665-75Analogous to[2][3]

Synthesis of Isoxazole Derivatives

Isoxazole rings can be synthesized from this compound by condensation with hydroxylamine. This reaction is analogous to the pyrazole synthesis, where the β-ketoester functionality reacts with hydroxylamine hydrochloride in the presence of a base to yield the corresponding isoxazole derivative.

General Reaction Scheme:

G reagent1 This compound conditions Base (e.g., Sodium Acetate) Solvent (e.g., Ethanol, Acetic Acid) Heat reagent1->conditions reagent2 Hydroxylamine (NH2OH) reagent2->conditions product N-Boc-Piperidinyl Isoxazole Derivative conditions->product

Caption: Isoxazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylate

This protocol is based on general procedures for isoxazole synthesis from β-ketoesters.

  • Reaction Setup: A mixture of this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as sodium acetate (1.5 eq) is prepared in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 6-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After cooling to room temperature, the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired isoxazole derivative.

Data Presentation:
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium AcetateEthanol/WaterReflux1870-80Analogous to[4]
2PyridineEthanolReflux1265-75General Method
3TriethylamineMethanolReflux2460-70General Method

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from this compound typically involves a condensation reaction with a 1,3-dinucleophile such as urea, thiourea, or guanidine. This reaction, often carried out under acidic or basic conditions, leads to the formation of a dihydropyrimidine intermediate which can then be oxidized to the aromatic pyrimidine.

General Reaction Scheme:

G reagent1 This compound conditions Acid or Base Catalyst Solvent (e.g., Ethanol) Heat reagent1->conditions reagent2 1,3-Dinucleophile (e.g., Urea, Thiourea, Guanidine) reagent2->conditions product N-Boc-Piperidinyl Pyrimidine Derivative conditions->product

Caption: Pyrimidine Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

This protocol is a representative procedure for the synthesis of pyrimidine derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.1 eq) in anhydrous ethanol. To this solution, add a base such as sodium ethoxide (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated at reflux for 12-48 hours. The reaction should be monitored by TLC to determine completion.

  • Work-up: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to give the final pyrimidine derivative.

Data Presentation:
Entry1,3-DinucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Guanidine HClSodium EthoxideEthanolReflux2460-70Analogous to[5]
2UreaSodium MethoxideMethanolReflux3655-65General Method
3ThioureaPotassium CarbonateDMF1001865-75General Method

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyrazole, isoxazole, and pyrimidine derivatives for applications in drug discovery and development. The straightforward nature of these cyclocondensation reactions allows for the rapid generation of diverse chemical libraries.

References

Application of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a versatile heterocyclic building block, is gaining significant traction in the field of drug discovery. Its unique structural features, including a reactive β-keto ester system within a piperidine scaffold, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the development of novel therapeutics, particularly in the areas of inflammatory diseases and neurological disorders.

Introduction

This compound (tert-butyl 4-(methoxycarbonyl)-3-oxopiperidine-1-carboxylate) is a valuable intermediate in medicinal chemistry. The presence of a ketone and an ester at adjacent positions on the piperidine ring allows for a variety of chemical transformations, leading to the construction of complex heterocyclic systems. The Boc-protecting group on the piperidine nitrogen ensures stability and allows for controlled reactions, which can be removed under acidic conditions to enable further functionalization.

This compound has been identified as a key reagent in the synthesis of fused pyrimidines, which are potent and selective antagonists of the histamine H4 receptor (H4R), and in the creation of 4-substituted pyrimidine-containing heterocycles that act as metabotropic glutamate receptor 1 (mGluR1) antagonists.[1] These receptors are implicated in a variety of pathological conditions, making antagonists valuable therapeutic targets.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a scaffold for the synthesis of:

  • Histamine H4 Receptor (H4R) Antagonists: H4R is predominantly expressed on cells of the immune system and is involved in inflammatory responses. Antagonists of this receptor have therapeutic potential for treating allergic rhinitis, asthma, and atopic dermatitis.

  • Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: mGluR1 is a G-protein coupled receptor that plays a crucial role in the central nervous system. Its modulation is a promising strategy for the treatment of neurological and psychiatric disorders, including migraine, anxiety, and chronic pain.

  • Other Bioactive Molecules: The reactive nature of this building block also makes it suitable for the synthesis of a variety of other pharmacologically relevant scaffolds, including antibacterial and antifungal agents.[1]

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from piperidine-based β-keto esters, illustrating the utility of this compound in generating potent drug candidates.

Table 1: Representative Yields for the Synthesis of Pyrimidine and Pyrazole Derivatives from Piperidine Precursors

PrecursorProduct ScaffoldReaction TypeSolventCatalyst/ReagentYield (%)Reference
N-Boc-piperidine β-keto ester analoguePyrimidineCondensation with amidineEthanolAcid/Base60-85Adapted from[2]
N-Boc-piperidine β-keto ester analoguePyrazolopyrimidineCondensation with aminopyrazoleAcetic AcidHeat55-75Adapted from[3]
This compoundFused PyrimidineCyclocondensationDMFK2CO3~70Estimated
This compound4-Substituted PyrimidineMulti-component reactionDioxaneLewis Acid~65Estimated

Table 2: Biological Activity of Piperidine-Containing H4R and mGluR Antagonists

Compound ClassTargetAssay TypeIC50 (nM)Ki (nM)Reference
2-Amino-4-(piperidin-4-yl)pyrimidine derivativesH4RRadioligand Binding-10-50Adapted from[4]
Pyrimidine-based compoundsH4RFunctional Assay50-200-Adapted from[1]
Pyrazolopyrimidine derivativesmGluR1Calcium Mobilization100-500-Adapted from[3]
Piperidine-based mGluR antagonistsmGluR5Radioligand Binding-5-25Adapted from[5]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of key intermediates and final antagonist scaffolds using this compound.

Protocol 1: Synthesis of a 2-Amino-4-(1-Boc-piperidin-4-yl)-pyrimidine derivative (Histamine H4 Receptor Antagonist Precursor)

This protocol is based on the well-established Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidinones, which can be further modified to yield the desired 2-aminopyrimidine scaffold.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Guanidine Hydrochloride

  • Potassium Carbonate (K2CO3)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: Add guanidine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected dihydropyrimidinone intermediate.

  • Aromatization and Deprotection (if required): The dihydropyrimidine can be aromatized using an appropriate oxidizing agent (e.g., DDQ). The Boc group can be removed by treatment with a strong acid like HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final 2-amino-4-(piperidin-4-yl)pyrimidine derivative.

Expected Yield: 60-80% for the initial cyclocondensation step.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative (Metabotropic Glutamate Receptor Antagonist Scaffold)

This protocol describes a plausible synthetic route to a pyrazolopyrimidine scaffold, a common core for mGluR antagonists, starting from the β-keto ester functionality of the title compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-Amino-1H-pyrazole

  • Acetic Acid

  • Dioxane

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Enamine Formation: In a sealed tube, dissolve this compound (1.0 eq) in dioxane. Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heating: Heat the mixture at 100°C for 2-4 hours. Monitor the formation of the enamine intermediate by TLC.

  • Cyclocondensation: After cooling to room temperature, add 3-Amino-1H-pyrazole (1.1 eq) and glacial acetic acid (catalytic amount) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 100-110°C) for 8-16 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to obtain the desired N-Boc protected pyrazolo[1,5-a]pyrimidine derivative.

  • Deprotection: The Boc group can be removed as described in Protocol 1 to yield the final piperidine-substituted pyrazolopyrimidine.

Expected Yield: 50-70% for the two-step sequence.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

The following diagrams illustrate the logical workflows and signaling pathways relevant to the application of this compound in drug discovery.

Drug_Discovery_Workflow start This compound reaction1 Cyclocondensation (e.g., with Guanidine) start->reaction1 reaction3 Enamine Formation & Cyclocondensation (e.g., with Aminopyrazole) start->reaction3 intermediate1 N-Boc-Dihydropyrimidinyl-piperidine reaction1->intermediate1 reaction2 Aromatization & Boc Deprotection intermediate1->reaction2 product1 2-Amino-4-(piperidin-4-yl)pyrimidine (H4R Antagonist Scaffold) reaction2->product1 intermediate2 N-Boc-Pyrazolopyrimidinyl-piperidine reaction3->intermediate2 reaction4 Boc Deprotection intermediate2->reaction4 product2 Pyrazolo[1,5-a]pyrimidinyl-piperidine (mGluR1 Antagonist Scaffold) reaction4->product2

Caption: Synthetic workflow for H4R and mGluR1 antagonist scaffolds.

H4R_Signaling_Pathway histamine Histamine h4r Histamine H4 Receptor (H4R) histamine->h4r Activates gi Gi/o Protein h4r->gi Activates antagonist Pyrimidine-based Antagonist antagonist->h4r Blocks ac Adenylyl Cyclase gi->ac Inhibits calcium ↑ Intracellular Ca²⁺ gi->calcium camp ↓ cAMP ac->camp chemotaxis Chemotaxis & Cytokine Release calcium->chemotaxis inflammation Inflammatory Response chemotaxis->inflammation mGluR1_Signaling_Pathway glutamate Glutamate mglur1 mGluR1 glutamate->mglur1 Activates gq Gq/11 Protein mglur1->gq Activates antagonist Pyrazolopyrimidine-based Antagonist antagonist->mglur1 Blocks plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag calcium ↑ Intracellular Ca²⁺ ip3->calcium pkc Protein Kinase C (PKC) dag->pkc neuronal_excitation Neuronal Excitation calcium->neuronal_excitation pkc->neuronal_excitation

References

Application Notes: Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, possessing both a β-keto ester moiety and a protected piperidine ring, allows for the construction of diverse and complex molecular architectures. This intermediate is particularly significant in the synthesis of compounds targeting the central nervous system (CNS), including antagonists for the histamine H4 and metabotropic glutamate 1 (mGluR1) receptors, which are implicated in various neurological and inflammatory disorders.[1] Additionally, this compound serves as a key starting material for creating bioactive peptides and molecules with potential antibacterial and antifungal properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 220223-46-1
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol
Appearance Solid
Melting Point 60-65 °C (predicted)
Boiling Point 350.0±42.0 °C at 760 mmHg (predicted)
Density 1.2±0.1 g/cm³ (predicted)
Storage Conditions 2–8 °C

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary applications lie in the construction of heterocyclic scaffolds that form the core of medicinally active compounds.

Synthesis of Fused Pyrimidine Derivatives as Histamine H4 Receptor Antagonists

The histamine H4 receptor is a key target in the development of therapies for inflammatory conditions and immune system disorders. This compound serves as a precursor for the synthesis of fused pyrimidine derivatives that act as potent histamine H4 receptor antagonists.[1] The core synthesis involves a cyclocondensation reaction, a variant of the Pinner synthesis, between the β-keto ester functionality of the piperidine derivative and a suitable amidine, such as guanidine.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(2-amino-4-oxo-1,3,4,5,6,7-hexahydro-pyrimido[4,5-c]pyridin-6-yl)piperidine-1-carboxylate

This protocol details the synthesis of a fused pyrimidine derivative, a key scaffold for histamine H4 receptor antagonists, from this compound and guanidine.

Reaction Scheme:

G cluster_0 This compound cluster_1 Guanidine cluster_2 Fused Pyrimidine Derivative start C₁₂H₁₉NO₅ reaction_node Cyclocondensation (Pinner Reaction) start->reaction_node + reagent CH₅N₃ reagent->reaction_node end C₁₅H₂₃N₅O₃ reaction_node->end Sodium Ethoxide, Ethanol, Reflux

Caption: Synthesis of a fused pyrimidine via Pinner reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound257.282.57 g10 mmol
Guanidine Hydrochloride95.531.43 g15 mmol
Sodium Ethoxide68.051.02 g15 mmol
Anhydrous Ethanol46.0750 mL-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a stirred solution of sodium ethoxide (1.02 g, 15 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask, add guanidine hydrochloride (1.43 g, 15 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the free base of guanidine.

  • Add this compound (2.57 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired fused pyrimidine product.

Expected Yield and Characterization:

MetricExpected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the formation of the fused pyrimidine ring structure.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product.
Protocol 2: Synthesis of Pyrazole Derivatives

As an alternative application, this compound can be used to synthesize pyrazole-containing compounds, which are also important scaffolds in medicinal chemistry. This protocol is adapted from a similar transformation.[3]

Reaction Workflow:

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization A This compound C Enamine Intermediate A->C + B DMF-DMA B->C D Enamine Intermediate F Pyrazole Product D->F + E Hydrazine Derivative E->F

Caption: Workflow for the synthesis of pyrazole derivatives.

Materials for Enamine Formation:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound257.282.57 g10 mmol
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.162.38 g20 mmol
Dioxane88.1125 mL-

Procedure for Enamine Formation:

  • Dissolve this compound (2.57 g, 10 mmol) in dioxane (25 mL) in a round-bottom flask.

  • Add N,N-Dimethylformamide dimethyl acetal (2.38 g, 20 mmol).

  • Heat the reaction mixture at 100 °C for 5 hours.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Materials for Cyclization:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Enamine Intermediate-~10 mmol10 mmol
Phenylhydrazine Hydrochloride144.601.59 g11 mmol
Ethanol46.0730 mL-
Triethylamine101.191.53 mL11 mmol

Procedure for Cyclization:

  • Dissolve the crude enamine intermediate in ethanol (30 mL).

  • Add phenylhydrazine hydrochloride (1.59 g, 11 mmol) and triethylamine (1.53 mL, 11 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pyrazole product.

Quantitative Data for a Representative Pyrazole Synthesis:

ProductYieldMelting Point (°C)
5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate70%133-135

Note: This data is based on a similar reported synthesis and may vary.[3]

Signaling Pathways of Target Molecules

The pharmaceutical intermediates synthesized from this compound are designed to modulate specific biological signaling pathways.

G cluster_0 Histamine H4 Receptor Pathway H4R Histamine H4 Receptor G_protein Gαi/o H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Cell Function cAMP->Immune_Response G cluster_1 mGluR1 Signaling Pathway mGluR1 mGluR1 Gq_11 Gαq/11 mGluR1->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

References

Application Notes and Protocols: Methyl N-Boc-3-Oxopiperidine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate, a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols focus on the synthesis of pyrazole and fused pyrimidine derivatives, classes of compounds with significant therapeutic potential, including the development of histamine H4 receptor antagonists and metabotropic glutamate receptor 1 (mGluR1) antagonists.

Application 1: Synthesis of N-Boc-Piperidinyl-1H-pyrazole-4-carboxylates

This compound is a key precursor for the synthesis of various substituted pyrazoles. These heterocyclic scaffolds are of great interest in medicinal chemistry due to their diverse biological activities. The following protocol outlines a two-step process involving the formation of a β-enamino diketone intermediate, followed by cyclization with a hydrazine derivative.

Experimental Workflow: Pyrazole Synthesis

start This compound intermediate β-Enamino diketone intermediate start->intermediate 1. Reaction with N,N-dimethylformamide dimethyl acetal product N-Boc-Piperidinyl-1H-pyrazole-4-carboxylate intermediate->product 2. Cyclization hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->product

Caption: Workflow for the synthesis of N-Boc-Piperidinyl-1H-pyrazole-4-carboxylates.

Detailed Protocol: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate

Step 1: Synthesis of the β-Enamino diketone intermediate

A solution of this compound and N,N-dimethylformamide dimethyl acetal in a suitable solvent like dioxane is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamino diketone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Ring

The crude β-enamino diketone intermediate is dissolved in ethanol and treated with phenylhydrazine. The reaction mixture is stirred at room temperature. The formation of the pyrazole product is monitored by TLC. After the reaction is complete, the product is isolated and purified by column chromatography.

Data Presentation: Reaction Parameters and Yields
Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
This compound derivativeN,N-dimethylformamide dimethyl acetalDioxane1005β-Enamino diketone intermediateQuantitative (crude)
β-Enamino diketone intermediatePhenylhydrazineEthanolRoom Temp.18tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylateFair to Good
β-Enamino diketone intermediateMethylhydrazineEthanolRoom Temp.18tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate51[1]

Application 2: Synthesis of Fused Pyrimidines as Histamine H4 and mGluR1 Receptor Antagonists

This compound serves as a valuable starting material for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines.[2] These scaffolds are integral to the development of antagonists for the histamine H4 receptor and metabotropic glutamate receptor 1 (mGluR1), both of which are important targets in drug discovery for inflammatory and neurological disorders, respectively.[2] The general synthetic strategy involves the condensation of the piperidine precursor with an amidine.

Experimental Workflow: Fused Pyrimidine Synthesis

start This compound cyclization Condensation and Cyclization start->cyclization amidine Amidine Derivative (e.g., Guanidine) amidine->cyclization product Fused Pyrimidine Derivative (e.g., Pyrimido[4,5-d]pyrimidine) cyclization->product

Caption: General workflow for the synthesis of fused pyrimidines.

Detailed Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative (General Procedure)

A mixture of this compound, an appropriate amidine (e.g., guanidine hydrochloride), and a base (e.g., sodium ethoxide) in a suitable solvent like ethanol is heated under reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography.

Data Presentation: Representative Reaction Conditions
Piperidine PrecursorAmidineBaseSolventConditionProduct Class
This compoundGuanidine HClSodium EthoxideEthanolRefluxPyrimido[4,5-d]pyrimidine

Signaling Pathways of Therapeutic Targets

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor (H4R) is a G-protein coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[3][4] Activation of H4R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway and an increase in intracellular calcium concentration, contributing to cellular responses such as chemotaxis of immune cells like mast cells and eosinophils.[3][4][5]

Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Gai_o Gαi/o H4R->Gai_o Activation AC Adenylyl Cyclase Gai_o->AC Inhibition MAPK MAPK Pathway Gai_o->MAPK Activation Ca_release ↑ Intracellular Ca²⁺ Gai_o->Ca_release Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis) MAPK->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

Metabotropic Glutamate Receptor 1 (mGluR1) Signaling Pathway

Metabotropic glutamate receptor 1 (mGluR1) is a group I mGluR that is coupled to Gq/11 proteins.[6] Upon activation by glutamate, mGluR1 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[6][7] DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[6] This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.

Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq_11 Gq/11 mGluR1->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Ca_release->PKC Co-activation Cellular_Response Cellular Response (e.g., Modulation of Synaptic Plasticity) PKC->Cellular_Response

Caption: Simplified signaling pathway of the Metabotropic Glutamate Receptor 1.

References

Derivatisierung von Methyl-N-Boc-3-oxopiperidin-4-carboxylat: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von Methyl-N-Boc-3-oxopiperidin-4-carboxylat, einem vielseitigen Baustein in der medizinischen Chemie. Die vorgestellten Methoden ermöglichen die Synthese einer Vielzahl von substituierten Piperidinderivaten, die als Schlüsselintermediate für die Entwicklung von pharmazeutischen Wirkstoffen dienen. Besondere Schwerpunkte liegen auf der Synthese von kondensierten Pyrimidinen, der reduktiven Aminierung der Ketogruppe und der Knoevenagel-Kondensation an der aktiven Methylengruppe.

Synthese von kondensierten Pyrimidinen: Pyrido[4,3-d]pyrimidine

Die Umsetzung von Methyl-N-Boc-3-oxopiperidin-4-carboxylat, einem β-Ketoester, mit Guanidinhydrochlorid in Gegenwart einer Base führt zur Bildung eines kondensierten Pyrimidinsystems. Diese Pyrido[4,3-d]pyrimidin-Derivate sind strukturelle Kernelemente in einer Reihe von biologisch aktiven Molekülen, einschließlich Histamin-H4-Rezeptor-Antagonisten.[1]

Experimentelles Protokoll: Synthese von tert-Butyl-2-amino-4-hydroxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6(5H)-carboxylat

Materialien:

  • Methyl-N-Boc-3-oxopiperidin-4-carboxylat

  • Guanidinhydrochlorid

  • Natriumethanolat (NaOEt)

  • Ethanol (absolut)

  • Salzsäure (1 M)

  • Wasser (destilliert)

  • Gesättigte Natriumchloridlösung (Kochsalzlösung)

  • Magnesiumsulfat (wasserfrei)

  • Rotationsverdampfer

  • Magnetrührer mit Heizplatte

  • Rückflusskühler

Durchführung:

  • In einem trockenen 250-mL-Rundkolben werden Methyl-N-Boc-3-oxopiperidin-4-carboxylat (1 Äq.) und Guanidinhydrochlorid (1.2 Äq.) in absolutem Ethanol (ca. 10 mL pro 1 g Substrat) suspendiert.

  • Unter Rühren wird eine Lösung von Natriumethanolat (2.5 Äq.) in Ethanol langsam zugegeben.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt, bis die Umsetzung vollständig ist (DC-Kontrolle, typischerweise 6-12 Stunden).

  • Nach dem Abkühlen auf Raumtemperatur wird das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Wasser aufgenommen und mit 1 M Salzsäure vorsichtig auf einen pH-Wert von ca. 7 neutralisiert.

  • Der ausgefallene Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.

  • Falls kein Feststoff ausfällt, wird die wässrige Phase mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) oder durch Säulenchromatographie an Kieselgel gereinigt.

Datentabelle: Synthese von Pyrido[4,3-d]pyrimidin-Derivaten

EduktReagenzProduktAusbeute (%)Analytik (erwartet)
Methyl-N-Boc-3-oxopiperidin-4-carboxylatGuanidinhydrochloridtert-Butyl-2-amino-4-hydroxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6(5H)-carboxylat65-80¹H-NMR, ¹³C-NMR, MS
Methyl-N-Boc-3-oxopiperidin-4-carboxylatAcetamidinhydrochloridtert-Butyl-4-hydroxy-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6(5H)-carboxylat60-75¹H-NMR, ¹³C-NMR, MS

Hinweis: Die angegebenen Ausbeuten sind Schätzungen basierend auf analogen Reaktionen und können je nach Reaktionsbedingungen variieren.

Experimenteller Arbeitsablauf: Pyrimidinsynthese

G cluster_start Startmaterialien cluster_reaktion Reaktionsschritte cluster_aufreinigung Aufreinigung & Analyse A Methyl-N-Boc-3-oxopiperidin-4-carboxylat C Lösen in Ethanol & Zugabe von NaOEt A->C B Guanidinhydrochlorid B->C D Rückflusskochen (6-12 h) C->D Kondensation E Aufarbeitung & Neutralisation D->E F Filtration / Extraktion E->F G Umkristallisation / Säulenchromatographie F->G H Produktanalyse (NMR, MS) G->H

Abbildung 1: Schematischer Arbeitsablauf für die Synthese von Pyrido[4,3-d]pyrimidin-Derivaten.

Reduktive Aminierung der Ketogruppe

Die Ketogruppe am C3-Atom des Piperidinrings kann durch reduktive Aminierung in eine Aminogruppe umgewandelt werden. Diese Reaktion erweitert die Möglichkeiten zur Funktionalisierung des Moleküls erheblich und ermöglicht die Einführung verschiedener primärer und sekundärer Amine, was zur Synthese von Wirkstoffkandidaten mit diversen pharmakologischen Profilen führt.

Experimentelles Protokoll: Reduktive Aminierung mit Benzylamin

Materialien:

  • Methyl-N-Boc-3-oxopiperidin-4-carboxylat

  • Benzylamin

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM, wasserfrei)

  • Essigsäure

  • Gesättigte Natriumhydrogencarbonatlösung

  • Wasser (destilliert)

  • Gesättigte Natriumchloridlösung (Kochsalzlösung)

  • Magnesiumsulfat (wasserfrei)

Durchführung:

  • Methyl-N-Boc-3-oxopiperidin-4-carboxylat (1 Äq.) und Benzylamin (1.1 Äq.) werden in wasserfreiem Dichlormethan (ca. 15 mL pro 1 g Substrat) gelöst.

  • Eine katalytische Menge Essigsäure (0.1 Äq.) wird zugegeben und die Mischung wird bei Raumtemperatur für 1 Stunde gerührt, um die Bildung des Imins/Enamins zu ermöglichen.

  • Anschließend wird Natriumtriacetoxyborhydrid (1.5 Äq.) portionsweise zugegeben. Die Reaktion wird bei Raumtemperatur über Nacht gerührt.

  • Die Reaktion wird durch vorsichtige Zugabe von gesättigter Natriumhydrogencarbonatlösung beendet.

  • Die Phasen werden getrennt und die wässrige Phase wird zweimal mit Dichlormethan extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt, eine Mischung aus cis- und trans-Isomeren, wird durch Säulenchromatographie an Kieselgel gereinigt.

Datentabelle: Reduktive Aminierung von Methyl-N-Boc-3-oxopiperidin-4-carboxylat

AminReduktionsmittelProdukt (Diastereomerengemisch)Ausbeute (%)Analytik (erwartet)
BenzylaminNaBH(OAc)₃Methyl-N-Boc-3-(benzylamino)piperidin-4-carboxylat70-85¹H-NMR, ¹³C-NMR, MS
AnilinNaBH(OAc)₃Methyl-N-Boc-3-(phenylamino)piperidin-4-carboxylat60-75¹H-NMR, ¹³C-NMR, MS
CyclopropylaminNaBH(OAc)₃Methyl-N-Boc-3-(cyclopropylamino)piperidin-4-carboxylat65-80¹H-NMR, ¹³C-NMR, MS

Hinweis: Die angegebenen Ausbeuten sind Schätzungen basierend auf analogen Reaktionen und können je nach Reaktionsbedingungen variieren.

Experimenteller Arbeitsablauf: Reduktive Aminierung

G cluster_start Startmaterialien cluster_reaktion Reaktionsschritte cluster_aufarbeitung Aufarbeitung & Aufreinigung cluster_end Produkt A Methyl-N-Boc-3-oxopiperidin-4-carboxylat C Iminbildung in DCM / Essigsäure A->C B Primäres Amin (z.B. Benzylamin) B->C D Reduktion mit NaBH(OAc)₃ C->D 1 h bei RT E Wässrige Aufarbeitung (NaHCO₃) D->E Über Nacht bei RT F Extraktion & Trocknung E->F G Säulenchromatographie F->G H 3-Aminopiperidin-Derivat G->H

Abbildung 2: Schematischer Arbeitsablauf für die reduktive Aminierung der Ketogruppe.

Knoevenagel-Kondensation an der α-Position

Die aktive Methylengruppe in Position 4, flankiert von der Keto- und der Estergruppe, kann an Knoevenagel-Kondensationen mit Aldehyden teilnehmen. Diese Reaktion führt zur Bildung von α,β-ungesättigten Verbindungen und bietet einen Zugang zu einer breiten Palette von Derivaten mit erweiterter Konjugation und weiteren Funktionalisierungsmöglichkeiten.

Experimentelles Protokoll: Knoevenagel-Kondensation mit Benzaldehyd

Materialien:

  • Methyl-N-Boc-3-oxopiperidin-4-carboxylat

  • Benzaldehyd

  • Piperidin

  • Essigsäure

  • Toluol

  • Wasserabscheider (Dean-Stark-Apparatur)

  • Gesättigte Natriumhydrogencarbonatlösung

  • Gesättigte Natriumchloridlösung (Kochsalzlösung)

  • Magnesiumsulfat (wasserfrei)

Durchführung:

  • In einem Rundkolben, der mit einem Wasserabscheider und einem Rückflusskühler ausgestattet ist, werden Methyl-N-Boc-3-oxopiperidin-4-carboxylat (1 Äq.), Benzaldehyd (1.1 Äq.), eine katalytische Menge Piperidin (0.1 Äq.) und Essigsäure (0.1 Äq.) in Toluol (ca. 15 mL pro 1 g Substrat) gelöst.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt, bis kein Wasser mehr im Wasserabscheider abgeschieden wird (typischerweise 4-8 Stunden).

  • Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt.

  • Die organische Phase wird nacheinander mit 1 M Salzsäure, gesättigter Natriumhydrogencarbonatlösung und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Knoevenagel-Produkt zu erhalten.

Datentabelle: Knoevenagel-Kondensation mit verschiedenen Aldehyden

AldehydKatalysatorProduktAusbeute (%)Analytik (erwartet)
BenzaldehydPiperidin/EssigsäureMethyl-4-(benzyliden)-N-Boc-3-oxopiperidin-4-carboxylat75-90¹H-NMR, ¹³C-NMR, MS
4-ChlorbenzaldehydPiperidin/EssigsäureMethyl-4-((4-chlorphenyl)methylen)-N-Boc-3-oxopiperidin-4-carboxylat70-85¹H-NMR, ¹³C-NMR, MS
4-MethoxybenzaldehydPiperidin/EssigsäureMethyl-4-((4-methoxyphenyl)methylen)-N-Boc-3-oxopiperidin-4-carboxylat80-95¹H-NMR, ¹³C-NMR, MS

Hinweis: Die angegebenen Ausbeuten sind Schätzungen basierend auf analogen Reaktionen und können je nach Reaktionsbedingungen variieren.

Logische Beziehung: Knoevenagel-Kondensation

G Start Methyl-N-Boc-3-oxopiperidin-4-carboxylat (Aktive Methylengruppe) Intermediat Aldol-Addukt (nicht isoliert) Start->Intermediat Aldehyd Aldehyd (z.B. Benzaldehyd) Aldehyd->Intermediat Katalysator Basischer Katalysator (z.B. Piperidin) Katalysator->Intermediat katalysiert Produkt α,β-ungesättigtes Produkt Intermediat->Produkt Dehydratisierung Wasser Wasser (entfernt) Intermediat->Wasser

Abbildung 3: Logische Beziehung der Reaktionskomponenten bei der Knoevenagel-Kondensation.

References

The Pivotal Role of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine scaffold with strategically placed keto and carboxylate functionalities, make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The presence of the N-Boc protecting group allows for controlled reactions and subsequent deprotection under mild conditions, enabling the introduction of various substituents and the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent bioactive compounds, including topoisomerase II inhibitors and carbonic anhydrase inhibitors.

Application Notes

The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products, recognized for its favorable pharmacokinetic properties and its ability to interact with various biological targets. This compound serves as a key precursor for the synthesis of substituted piperidines, which are integral to the development of therapeutics for central nervous system (CNS) disorders, infectious diseases, and cancer.

Key Applications:

  • Synthesis of Fused Heterocycles: The β-ketoester functionality of this compound is highly reactive and serves as an excellent precursor for the construction of fused pyrimidine and pyrazole ring systems. These heterocyclic scaffolds are present in a wide array of biologically active molecules.

  • Development of Anticancer Agents: This building block is instrumental in the synthesis of tetrahydropyrido[4,3-d]pyrimidines, a class of compounds that have demonstrated potent inhibitory activity against topoisomerase II, a crucial enzyme in DNA replication and a validated target for cancer therapy.

  • Creation of Carbonic Anhydrase Inhibitors: The piperidine scaffold can be elaborated into pyrazolo[4,3-c]pyridines, which have been identified as effective inhibitors of carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

  • Scaffold for CNS-Targeting Drugs: The inherent properties of the piperidine ring make it a suitable scaffold for designing molecules that can cross the blood-brain barrier, leading to the development of novel treatments for neurological and psychiatric disorders.[1]

  • Antibacterial and Antifungal Agents: The piperidine core is a common feature in many antimicrobial agents. This compound can be utilized to generate libraries of piperidine derivatives for screening against various bacterial and fungal strains.[1]

Synthesis of Bioactive Molecules: Experimental Protocols

Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Core for Topoisomerase II Inhibitors

This protocol describes the synthesis of a key intermediate for topoisomerase II inhibitors, utilizing a cyclocondensation reaction between this compound and a guanidinylating agent.

Reaction Scheme:

G start This compound intermediate1 N-Boc-2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one start->intermediate1 EtOH, Reflux reagent1 Guanidine Hydrochloride, NaOMe reagent1->intermediate1

Caption: Synthesis of the tetrahydropyrido[4,3-d]pyrimidine core.

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Methoxide (NaOMe)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Diethyl Ether

Procedure:

  • To a solution of sodium metal in anhydrous ethanol, add Guanidine Hydrochloride and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Suspend the resulting residue in water and adjust the pH to 7-8 with HCl.

  • Filter the precipitate, wash with water and diethyl ether, and dry under vacuum to yield the N-Boc-protected tetrahydropyrido[4,3-d]pyrimidine derivative.

Expected Yield: 60-75%

Synthesis of Pyrazolo[4,3-c]piperidine Core for Carbonic Anhydrase Inhibitors

This protocol outlines the synthesis of a pyrazole-fused piperidine scaffold, a key component of certain carbonic anhydrase inhibitors, through a reaction with hydrazine.

Reaction Scheme:

G start This compound intermediate1 N-Boc-1,4,5,6-tetrahydro-pyrazolo[4,3-c]pyridin-3(2H)-one start->intermediate1 Ethanol, Reflux reagent1 Hydrazine Hydrate reagent1->intermediate1

Caption: Synthesis of the pyrazolo[4,3-c]piperidine core.

Materials:

  • This compound

  • Hydrazine Hydrate

  • Ethanol (EtOH)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[4,3-c]piperidine derivative.

Expected Yield: 55-70%

Data Presentation

Table 1: Biological Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
Compound IDTargetIC₅₀ (µM)Cell LineReference
ARN21929 Topoisomerase II4.5 ± 1.0-[2]
Compound 20 Topoisomerase II120-
Compound 22 Topoisomerase II160-
Compound 23 Topoisomerase II140-
Table 2: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives
Compound IDTargetKᵢ (nM)IsoformReference
1f Carbonic Anhydrase< AAZhCA I, hCA II[3]
1g Carbonic Anhydrase< AAZhCA I[3]
1h Carbonic Anhydrase< AAZhCA I[3]
1k Carbonic Anhydrase< AAZhCA I[3]
1j Carbonic Anhydrase94.9E. coli β-CA[3]

AAZ = Acetazolamide (a standard carbonic anhydrase inhibitor)

Signaling Pathway and Experimental Workflow Diagrams

Topoisomerase II Inhibition Pathway

G Drug Topoisomerase II Inhibitor (e.g., Tetrahydropyrido[4,3-d]pyrimidine derivative) TopoII Topoisomerase II Drug->TopoII Inhibits DSB DNA Double-Strand Breaks Drug->DSB Stabilizes Cleavage Complex DNA DNA Replication/Transcription TopoII->DNA Relieves Torsional Strain CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Mechanism of action of Topoisomerase II inhibitors.

Carbonic Anhydrase Inhibition Mechanism

G Inhibitor Carbonic Anhydrase Inhibitor (e.g., Pyrazolo[4,3-c]pyridine derivative) CA Carbonic Anhydrase (CA) Inhibitor->CA Binds to Active Site Reaction CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ Inhibitor->Reaction Inhibits Physiological_Process Physiological Processes (e.g., Aqueous Humor Production) Inhibitor->Physiological_Process Alters CA->Reaction Catalyzes pH_Regulation pH Regulation Reaction->pH_Regulation Ion_Transport Ion Transport Reaction->Ion_Transport pH_Regulation->Physiological_Process Ion_Transport->Physiological_Process Therapeutic_Effect Therapeutic Effect (e.g., Reduced Intraocular Pressure) Physiological_Process->Therapeutic_Effect

Caption: General mechanism of Carbonic Anhydrase inhibitors.

General Experimental Workflow for Synthesis and Evaluation

G Start This compound Reaction Chemical Synthesis (e.g., Cyclocondensation, Annulation) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Activity Screening (e.g., Enzyme Inhibition Assay, Cell-based Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC₅₀/Kᵢ Determination) BioAssay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl N-Boc-3-Oxopiperidine-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I resolve it?

Peak tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica, resulting in poor peak shape and inefficient separation.

To mitigate this, you can add a basic modifier to your eluent. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Q3: My compound appears as multiple spots or a streak on the TLC plate, even after purification. What could be the reason?

This phenomenon can be attributed to the keto-enol tautomerism inherent to β-keto esters like this compound. The ketone and its corresponding enol form can have different polarities, leading to multiple spots or streaking on a TLC plate. This can also result in poor peak shape during HPLC analysis. To confirm if this is the case, you can try running the TLC or HPLC at an elevated temperature, which can accelerate the interconversion between the tautomers and potentially result in a single, sharper spot or peak.

Q4: I suspect my product is degrading during purification. What conditions should I be mindful of?

N-Boc protected amines can be susceptible to thermal degradation at elevated temperatures.[1] It is advisable to avoid excessive heat during solvent removal (e.g., rotary evaporation). Performing purification steps at or below room temperature is recommended. Additionally, the stability of the compound under strongly acidic or basic conditions should be considered, as these conditions can potentially lead to the cleavage of the Boc protecting group or other side reactions.

Q5: What are the likely impurities I might encounter in my crude product?

Impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product. If the synthesis is performed via a Dieckmann condensation, potential byproducts could include unreacted starting diester, products from intermolecular condensation, or byproducts from hydrolysis if water is present. Incomplete reactions or the presence of residual reagents from previous synthetic steps are also common sources of impurities.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Possible Cause Troubleshooting Steps
Co-elution of Impurities Optimize the mobile phase. A less polar solvent system may increase the separation between your product and less polar impurities, while a more polar system can help separate it from more polar impurities. Gradient elution can be particularly effective.
Peak Tailing As mentioned in the FAQs, add a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape and separation.
Compound Degradation on Silica Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is observed, consider using a different stationary phase like neutral alumina or deactivated silica gel.
Overloading the Column Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the weight of the silica gel.
Issue 2: Difficulty in Inducing Crystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent Screen a variety of solvents with different polarities. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common choices for similar compounds include alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbon/ether mixtures (hexane/ethyl acetate, hexane/diethyl ether).
Solution is Too Dilute If the compound is soluble at room temperature, the solution may be too dilute. Carefully evaporate some of the solvent and attempt to induce crystallization again by cooling or scratching the inside of the flask.
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Try purifying the crude material by column chromatography first to remove these impurities before attempting recrystallization.
Supersaturation The solution may be supersaturated. Try adding a seed crystal of the pure compound to initiate crystallization. If no seed crystals are available, scratching the inner surface of the flask with a glass rod at the meniscus can sometimes provide a nucleation site.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization for your specific crude material.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Triethylamine)
  • Glass column
  • Collection tubes

2. Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the product. A common starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent system to assess its effect on peak shape.
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
  • Elution: Begin elution with the determined mobile phase. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.
  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Materials:

  • Crude this compound
  • Recrystallization solvent(s) (e.g., isopropanol, ethyl acetate/hexane)
  • Erlenmeyer flask
  • Heating source (e.g., hot plate)
  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Piperidine Derivatives (Illustrative)

Purification Method Mobile Phase / Solvent Typical Yield (%) Typical Purity (%) Notes
Column ChromatographyHexane:Ethyl Acetate (gradient) + 0.5% TEA70-90>98Effective for removing both polar and non-polar impurities.
RecrystallizationIsopropanol60-80>99Best for removing small amounts of impurities from a mostly pure compound.
RecrystallizationEthyl Acetate / Hexane50-75>99Useful when a single solvent is not effective.

Note: The values in this table are illustrative and based on typical outcomes for the purification of similar N-Boc protected piperidine derivatives. Actual results may vary depending on the quality of the crude material and specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst purity_check Purity Check (TLC/HPLC/NMR) col_chrom->purity_check recryst->purity_check purity_check->col_chrom <97% Purity pure_product Pure Product purity_check->pure_product >97% Purity

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recryst Recrystallization cluster_solutions Potential Solutions start Purification Issue peak_tailing Peak Tailing? start->peak_tailing low_purity Low Purity? start->low_purity no_crystals No Crystals Formed? start->no_crystals add_tea Add Triethylamine to Mobile Phase peak_tailing->add_tea Yes optimize_solvent Optimize Solvent System low_purity->optimize_solvent Yes screen_solvents Screen Different Solvents no_crystals->screen_solvents Yes seed_crystal Add Seed Crystal / Scratch Flask no_crystals->seed_crystal Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Dieckmann condensation. This is an intramolecular Claisen condensation of a suitable acyclic diester precursor. The reaction is base-catalyzed and results in the formation of the cyclic β-keto ester.

Q2: What are the potential side reactions to be aware of during the Dieckmann condensation for this synthesis?

A2: Several side reactions can occur during the Dieckmann condensation, leading to the formation of impurities. These include:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of the starting diester can react with each other, leading to the formation of a dimeric byproduct. This is more prevalent at higher concentrations.

  • Transesterification: If the alkoxide base used (e.g., sodium ethoxide) does not match the alkyl group of the ester (in this case, methyl), a transesterification reaction can occur, leading to a mixture of ester products. To avoid this, it is recommended to use a base corresponding to the ester, such as sodium methoxide.[1]

  • Reaction Reversal: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester product does not have an enolizable proton, the reaction can revert to the starting diester.[2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups, forming carboxylic acids which will not undergo the desired condensation.

Q3: My reaction is complete, but I am observing a significant amount of a byproduct with a lower molecular weight. What could this be?

A3: A common byproduct with a lower molecular weight is the decarboxylated product, N-Boc-3-piperidone. The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures during workup or purification.

Q4: I am seeing a higher molecular weight impurity in my final product. What is a likely candidate?

A4: A higher molecular weight impurity could be the dimeric product from an intermolecular Claisen condensation between two molecules of the starting diester. Another possibility, though less common in this specific synthesis, is the formation of a di-Boc byproduct if the starting materials for the precursor synthesis were not fully purified.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps
Inactive Base Use a fresh batch of the alkoxide base (e.g., sodium methoxide). Ensure it has been stored under anhydrous conditions.
Presence of Moisture Thoroughly dry all glassware and solvents before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature The optimal temperature for the Dieckmann condensation can vary. If the reaction is not proceeding at room temperature, gentle heating may be required. However, excessive heat can promote side reactions.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion.
Reaction Reversal Ensure that the workup conditions are not overly harsh, which could drive the equilibrium back to the starting materials.[2]

Problem 2: Presence of Significant Impurities

Impurity Identification Troubleshooting Steps
Starting Diester Appears as a spot with a different Rf value than the product on TLC. Can be confirmed by LC-MS.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the reaction time and temperature. - Use a sufficient amount of a strong, non-nucleophilic base.
Intermolecular Dimer Higher molecular weight peak in the mass spectrum.- Use high dilution conditions to favor the intramolecular reaction. - Add the starting diester slowly to the base solution.
Transesterification Product Presence of multiple ester signals in the 1H NMR spectrum.- Use an alkoxide base that matches the ester's alkyl group (e.g., sodium methoxide for a methyl ester).[1]
N-Boc-3-piperidone (Decarboxylated Product) Lower molecular weight peak in the mass spectrum. Absence of the ester group in the NMR spectrum.- Use mild workup conditions, avoiding strong acids or bases and high temperatures. - Purify the product quickly after the reaction is complete.

Quantitative Data Summary

While specific quantitative data for impurities in every synthesis can vary, the following table provides a general overview of commonly observed impurity levels in related piperidine syntheses.

Impurity Typical Percentage Range (%) Analytical Method for Detection
Unreacted Starting Material1 - 5HPLC, GC-MS, NMR
Intermolecular Condensation Product< 2 (under optimal conditions)HPLC, LC-MS
Decarboxylated Product1 - 10 (depending on workup)HPLC, GC-MS, NMR
Transesterification Product< 5 (with correct base)HPLC, NMR

Experimental Protocols

Key Experiment: Dieckmann Condensation for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Acyclic diester precursor (e.g., Diethyl 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate)

  • Sodium methoxide (NaOMe)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add anhydrous toluene or THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Add sodium methoxide (1.1 equivalents) to the solvent and stir.

  • Dissolve the acyclic diester precursor (1.0 equivalent) in the anhydrous solvent and add it dropwise to the sodium methoxide suspension at room temperature over a period of 1-2 hours.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of anhydrous methanol, followed by saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Workflow for Troubleshooting Dieckmann Condensation

G cluster_troubleshooting Troubleshooting start Start Synthesis reaction Dieckmann Condensation start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product Success issue Low Yield or Impurities purification->issue Problem check_reagents Check Reagent Purity & Dryness issue->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Concentration) issue->check_conditions check_workup Modify Workup (pH, Temp) issue->check_workup check_purification Adjust Purification Method issue->check_purification check_reagents->reaction check_conditions->reaction check_workup->workup check_purification->purification

Caption: Troubleshooting workflow for the Dieckmann condensation.

Signaling Pathway of Impurity Formation

G cluster_main Desired Reaction cluster_side Side Reactions diester Acyclic Diester Precursor product This compound diester->product Intramolecular Condensation dimer Intermolecular Dimer diester->dimer Intermolecular Condensation transester Transesterification Product diester->transester Incorrect Base decarboxy N-Boc-3-piperidone product->decarboxy Hydrolysis & Decarboxylation

Caption: Potential pathways for impurity formation.

References

Technical Support Center: Methyl N-Boc-3-Oxopiperidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: I am getting a low yield of my target molecule, this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically formed via a Dieckmann condensation, can stem from several factors. The most common issues include incomplete reaction, side reactions, and product degradation during workup. Here is a systematic approach to troubleshooting:

  • Reagent Quality: Ensure all reagents, especially the base (e.g., sodium methoxide, sodium hydride, potassium tert-butoxide) and solvent (e.g., methanol, THF, toluene), are anhydrous. Moisture can quench the base and lead to hydrolysis of the ester functionalities.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base is preferred. At least one full equivalent of base is required, as the product, a β-keto ester, is acidic and will be deprotonated by the base. Using a slight excess of the base can help drive the reaction to completion.

  • Reaction Temperature: The optimal temperature depends on the base and solvent system. Reactions with sodium methoxide in methanol are often run at reflux, while those with stronger bases like sodium hydride in THF may proceed at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can promote side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts.

  • Workup Procedure: The acidic workup to neutralize the reaction and protonate the enolate product must be performed carefully. The β-keto ester product can be susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures. It is advisable to perform the acidic quench at a low temperature (e.g., 0 °C).

Q2: My final product is contaminated with a significant amount of starting diester. How can I drive the reaction to completion?

A2: The presence of unreacted starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, indicates an incomplete reaction. To address this, consider the following:

  • Increase Base Equivalents: As the product is a β-keto ester with an acidic proton, it will consume one equivalent of base to form the enolate. Therefore, using more than one equivalent of base is necessary to ensure there is enough catalytic base to drive the cyclization of the starting diester.

  • Optimize Reaction Time and Temperature: As mentioned previously, extending the reaction time or cautiously increasing the temperature can facilitate complete conversion. Monitor the reaction closely to avoid byproduct formation.

  • Choice of Base and Solvent: A stronger base, such as sodium hydride or potassium tert-butoxide in an aprotic solvent like THF, can be more effective than sodium methoxide in methanol. The absence of a protic solvent can favor the forward reaction.

Q3: I am observing the formation of a polymeric or oligomeric byproduct. What is causing this and how can I prevent it?

A3: The formation of oligomers or polymers is a common side reaction in Dieckmann condensations and is due to intermolecular Claisen condensation between molecules of the starting diester. To favor the desired intramolecular cyclization, the following strategies can be employed:

  • High Dilution Conditions: Running the reaction at a lower concentration (high dilution) will reduce the probability of intermolecular collisions, thereby favoring the intramolecular reaction pathway. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent over an extended period.

  • Choice of Base: The choice of base can influence the rate of inter- vs. intramolecular reaction. Experimenting with different bases may help to minimize this side reaction.

Q4: My purified product appears to be unstable and decomposes over time. What is the cause and how can I improve its stability?

A4: The product, a β-keto ester, can be susceptible to hydrolysis and subsequent decarboxylation, especially if exposed to moisture or acidic/basic conditions. To enhance stability:

  • Thorough Purification: Ensure the final product is free from any acidic or basic impurities from the workup. Column chromatography is a common and effective purification method.

  • Proper Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20 °C) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the intramolecular Dieckmann condensation of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This reaction involves treating the diester with a strong base to effect cyclization, forming the six-membered piperidone ring with the desired β-keto ester functionality.

Q2: Which base is best for the Dieckmann condensation to synthesize this molecule?

A2: The optimal base can depend on the specific reaction conditions and scale. Common choices include:

  • Sodium methoxide (NaOMe) in methanol: A classic and cost-effective option. The reaction is typically run at reflux.

  • Sodium hydride (NaH) in an aprotic solvent like THF or toluene: A stronger, non-nucleophilic base that can often provide higher yields and cleaner reactions.

  • Potassium tert-butoxide (KOtBu) in THF or tert-butanol: Another strong, non-nucleophilic base that is effective for this transformation.

The choice between these should be based on experimental optimization, considering factors like yield, reaction time, and ease of handling.

Q3: What are the key parameters to control during the reaction?

A3: The key parameters to control are:

  • Anhydrous conditions: All glassware, solvents, and reagents should be thoroughly dried to prevent unwanted side reactions.

  • Base stoichiometry: At least one equivalent of base is necessary.

  • Temperature: The reaction temperature should be carefully controlled to balance reaction rate and byproduct formation.

  • Concentration: High dilution conditions can minimize intermolecular side reactions.

  • Workup pH: The pH during the acidic workup should be carefully controlled to avoid product degradation.

Q4: What is a typical purification method for this compound?

A4: After an aqueous workup to remove the base and salts, the crude product is typically purified by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is commonly used to elute the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation

ParameterCondition ACondition BCondition C
Base Sodium MethoxideSodium HydridePotassium tert-Butoxide
Solvent MethanolTetrahydrofuran (THF)Tetrahydrofuran (THF)
Equivalents of Base 1.1 eq1.2 eq1.2 eq
Temperature Reflux (65 °C)Room Temperature to 50 °C0 °C to Room Temperature
Typical Reaction Time 4-8 hours2-6 hours2-4 hours
Typical Yield ModerateGood to ExcellentGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation using Sodium Methoxide

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, add anhydrous methanol (10 volumes relative to the diester).

  • Add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.

  • Add 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-8 hours), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1 M hydrochloric acid to quench the reaction and adjust the pH to ~5-6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-40% ethyl acetate in hexanes gradient) to afford the title compound.

Mandatory Visualizations

Reaction_Pathway Diester 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate Enolate Intermediate Enolate Diester->Enolate 1. Base (e.g., NaOMe) 2. Deprotonation Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product_Enolate Product Enolate Cyclic_Intermediate->Product_Enolate Elimination of Methoxide Final_Product Methyl N-Boc-3-Oxopiperidine- 4-carboxylate Product_Enolate->Final_Product Acidic Workup (Protonation)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Dry_Reagents Dry reagents and solvents thoroughly Check_Reagents->Dry_Reagents No Check_Base Is base stoichiometry correct (>1 eq)? Check_Reagents->Check_Base Yes Dry_Reagents->Check_Base Adjust_Base Increase base to 1.2-1.5 equivalents Check_Base->Adjust_Base No Check_Conditions Optimize reaction time and temperature? Check_Base->Check_Conditions Yes Adjust_Base->Check_Conditions Optimize_Conditions Increase time/temp cautiously Monitor by TLC/LC-MS Check_Conditions->Optimize_Conditions No Check_Dilution Is oligomerization an issue? Check_Conditions->Check_Dilution Yes Optimize_Conditions->Check_Dilution High_Dilution Use high dilution (slow addition) Check_Dilution->High_Dilution Yes Workup Is workup procedure optimal? Check_Dilution->Workup No High_Dilution->Workup Optimize_Workup Perform acidic quench at low temperature Workup->Optimize_Workup No Success Improved Yield and Purity Workup->Success Yes Optimize_Workup->Success

Caption: A workflow for troubleshooting low yield and impurity issues.

Logical_Relationships Yield_Purity High Yield & Purity Anhydrous Anhydrous Conditions Anhydrous->Yield_Purity Hydrolysis Hydrolysis Anhydrous->Hydrolysis prevents Base Optimal Base (Type & Amount) Base->Yield_Purity Temperature Controlled Temperature Temperature->Yield_Purity Dilution High Dilution Dilution->Yield_Purity Oligomerization Oligomerization Dilution->Oligomerization prevents Workup Careful Workup Workup->Yield_Purity Decomposition Product Decomposition Workup->Decomposition prevents Side_Reactions Side Reactions Side_Reactions->Yield_Purity reduces Hydrolysis->Side_Reactions Oligomerization->Side_Reactions Decomposition->Side_Reactions

Technical Support Center: Synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate. This key intermediate is typically synthesized via an intramolecular Dieckmann condensation of a corresponding diester. Success in this reaction hinges on careful control of reaction conditions to favor cyclization and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yield in a Dieckmann condensation is a frequent issue and can stem from several factors. The reaction is an equilibrium process, and its success is dependent on driving it towards the product.[1] Here are the primary aspects to investigate:

  • Inadequate Base: A full equivalent of a strong, non-nucleophilic base is crucial. The base not only catalyzes the reaction but also deprotonates the resulting β-keto ester, which is a key step in shifting the equilibrium towards the product.[1][2] Sterically hindered bases are often preferred to minimize side reactions.

  • Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Any water present can hydrolyze the ester starting material or the β-keto ester product.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. The reaction may require heating to proceed at a reasonable rate.[4] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

  • Reverse Reaction: The Dieckmann condensation is reversible.[1] If the product is not sufficiently stabilized by deprotonation, the reaction can revert to the starting diester. This can be mitigated by using a sufficiently strong base.

Troubleshooting Steps:

  • Choice of Base and Solvent: Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an aprotic solvent like THF or toluene.[5]

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Start with literature conditions for similar substrates and optimize from there.

  • High Dilution: To minimize intermolecular side reactions (see Q2), consider running the reaction under high-dilution conditions, where the diester is added slowly to the base solution.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I prevent their formation?

A2: The most common side product in a Dieckmann condensation is the result of an intermolecular Claisen condensation, which leads to the formation of polymers or dimers instead of the desired cyclic product.[3]

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, the enolate of one diester molecule can react with another diester molecule before it has a chance to cyclize.

  • Hydrolysis and Decarboxylation: If water is present, the β-keto ester product can be hydrolyzed and subsequently decarboxylated, especially under harsh workup conditions.[3]

Preventative Measures:

  • High-Dilution Conditions: The most effective way to favor the intramolecular reaction is to perform the reaction at very low concentrations of the diester. This is typically achieved by the slow addition of the diester to a solution of the base.

  • Choice of Base: Using a sterically hindered base can sometimes disfavor the intermolecular reaction pathway.

  • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods to prevent hydrolysis and decarboxylation of the product.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: The product, this compound, is a β-keto ester, which can be somewhat unstable. Purification can be challenging due to potential degradation on silica gel.

Purification Strategies:

  • Flash Column Chromatography: This is a common method for purification.[4] It's advisable to use a silica gel that has been neutralized with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent system to prevent degradation of the product on the column.

  • Extraction: A careful acidic workup followed by extraction can remove basic impurities. Ensure the pH is controlled to avoid product degradation.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Data Presentation: Impact of Reaction Conditions on Dieckmann Condensation Yield

The following table summarizes the general effects of different bases and solvents on the yield of Dieckmann condensations. Note that this is representative data for this class of reaction and optimal conditions should be determined empirically for the specific synthesis of this compound.

BaseSolventTypical Yield Range (%)Key Considerations
Sodium Ethoxide (NaOEt)Ethanol (EtOH)40-60Traditional method; risk of transesterification if the starting ester is not an ethyl ester.[1]
Sodium Hydride (NaH)Toluene or THF60-80Good for aprotic conditions; requires careful handling.[4]
Potassium tert-Butoxide (KOtBu)tert-Butanol or THF70-90Strong, sterically hindered base; often gives higher yields by minimizing side reactions.[2]
Lithium Diisopropylamide (LDA)THF75-95Very strong, non-nucleophilic base; useful for difficult cyclizations, but requires low temperatures.[5]
Dimsyl Ion in DMSODMSO>90Reported to give high rates and yields with minimal side reactions for some substrates.[3]

Experimental Protocols

Synthesis of the Precursor Diester: 1-(tert-butyl) 4-methyl 4-(2-methoxy-2-oxoethyl)piperidine-1,4-dicarboxylate

This protocol describes a general method for synthesizing the diester precursor required for the Dieckmann condensation.

  • Preparation of the Enolate: To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise. Allow the solution to warm to 0 °C for 15 minutes and then cool back down to -78 °C.

  • Formation of the Diester: To the freshly prepared LDA solution, add a solution of Methyl N-Boc-piperidine-4-carboxylate in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour. Then, add methyl bromoacetate and allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Dieckmann Condensation to form this compound

This protocol is a general procedure for the cyclization reaction.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and an argon inlet, add sodium hydride (60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Add anhydrous toluene to the flask.

  • Addition of Diester: Dissolve the precursor diester in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux for an additional 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate with 0.1% triethylamine).

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_base Is the base strong enough and used in stoichiometric amounts? start->check_base check_conditions Are the reaction conditions (time, temp) optimal? check_base->check_conditions Yes action_base Use a stronger/sterically hindered base (e.g., KOtBu, NaH, LDA). check_base->action_base No check_moisture Were anhydrous conditions strictly maintained? check_conditions->check_moisture Yes action_conditions Monitor reaction by TLC/LC-MS to optimize time and temperature. check_conditions->action_conditions No check_concentration Is intermolecular reaction a possibility? check_moisture->check_concentration Yes action_moisture Use oven-dried glassware and anhydrous solvents under inert gas. check_moisture->action_moisture No action_concentration Employ high-dilution techniques (slow addition of substrate). check_concentration->action_concentration Yes solution Improved Yield check_concentration->solution No action_base->solution action_conditions->solution action_moisture->solution action_concentration->solution

Caption: Troubleshooting workflow for low yield in the synthesis.

Dieckmann Condensation vs. Intermolecular Side Reaction

Reaction_Pathways cluster_desired Desired Pathway: Dieckmann Condensation (Intramolecular) cluster_side_reaction Side Reaction: Intermolecular Condensation diester1 Diester Precursor enolate1 Enolate Formation diester1->enolate1 + Base cyclization Intramolecular Attack enolate1->cyclization Forms 6-membered ring product This compound cyclization->product diester2 Diester Precursor enolate2 Enolate Formation diester2->enolate2 + Base dimerization Intermolecular Attack enolate2->dimerization Reacts with another diester molecule polymer Dimer/Polymer dimerization->polymer

Caption: Desired intramolecular vs. undesired intermolecular reaction.

References

Technical Support Center: Synthesis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl N-Boc-3-Oxopiperidine-4-carboxylate synthesis. The primary focus is on the critical Dieckmann condensation step for the formation of the piperidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Dieckmann condensation reaction to form this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in the Dieckmann condensation of the acyclic N-Boc protected diester, tert-butyl bis(2-(methoxycarbonyl)ethyl)carbamate, can arise from several factors:

  • Suboptimal Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred to minimize side reactions.

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome. Insufficient reaction time may lead to incomplete cyclization, while prolonged reaction at elevated temperatures can promote decomposition.

  • Presence of Water: The reaction is highly sensitive to moisture, which can lead to hydrolysis of the ester groups and the β-keto ester product.[1]

  • Side Reactions: The primary competing reactions are hydrolysis of the ester and decarboxylation of the desired β-keto ester product, particularly under harsh basic conditions.

  • Reverse Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium can shift back towards the starting materials if the resulting β-keto ester enolate is not stabilized.[2]

Q2: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What could these be?

A2: The presence of multiple spots on a TLC plate suggests a mixture of products and unreacted starting materials. Common species include:

  • Starting Material: Unreacted tert-butyl bis(2-(methoxycarbonyl)ethyl)carbamate.

  • Desired Product: this compound.

  • Hydrolysis Product: The corresponding diacid or mono-acid from the hydrolysis of the starting diester.

  • Decarboxylation Product: N-Boc-3-oxopiperidine, resulting from the loss of the carboxylate group from the desired product.

  • Intermolecular Condensation Products: Dimerization or polymerization of the starting material can occur, especially at higher concentrations.[1]

Q3: How can I minimize the hydrolysis of my β-keto ester product during the reaction and workup?

A3: Hydrolysis is a significant side reaction that can cleave the desired β-keto ester. To minimize this:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Commercial grades of some bases like sodium ethoxide and potassium tert-butoxide can be partially hydrolyzed and may need to be freshly prepared or sublimed.[1]

  • Non-Aqueous Workup: If possible, perform a non-aqueous workup. Quenching the reaction with a weak acid in an organic solvent can be an option.

  • Careful pH Control during Aqueous Workup: If an aqueous workup is necessary, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.

  • Low Temperatures: Perform the reaction and workup at low temperatures to reduce the rate of hydrolysis.

Q4: What is the best way to purify crude this compound?

A4: Purification is typically achieved through a combination of techniques:

  • Extraction: An initial liquid-liquid extraction can remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from starting materials and byproducts. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is often employed.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Condensation

BaseCommon Solvent(s)Typical Temperature Range (°C)AdvantagesDisadvantages
Sodium Hydride (NaH)THF, Toluene25 - 110Strong, non-nucleophilicCan be pyrophoric, requires careful handling
Potassium tert-Butoxide (KOtBu)THF, tert-Butanol0 - 80Strong, sterically hindered baseCan be hygroscopic
Sodium Ethoxide (NaOEt)Ethanol, Toluene25 - 80Readily availableCan lead to transesterification if using a different alcohol as solvent
Lithium Diisopropylamide (LDA)THF-78 - 0Very strong, non-nucleophilicRequires low temperatures and inert atmosphere

Experimental Protocols

Protocol 1: Synthesis of the Precursor β-Keto Ester

This protocol describes the synthesis of a β-keto ester from the corresponding N-Boc protected piperidine carboxylic acid, a key step in preparing precursors for related heterocyclic compounds.[3]

  • Reaction Setup: To a solution of l-(tert-butoxycarbonyl)piperidinecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add Meldrum's acid (1.1 eq) followed by 4-dimethylaminopyridine (DMAP) (2.0 eq).

  • Addition of Coupling Agent: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Methanolysis: Dissolve the residue in methanol and reflux for 5 hours.

  • Final Isolation: Evaporate the solvent in vacuo to yield the crude β-keto ester.

Protocol 2: General Procedure for Dieckmann Condensation

This is a general procedure that can be optimized for the synthesis of this compound.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.

  • Addition of Base: Add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide, or LDA) (1.1 - 1.5 eq) to the solvent and stir.

  • Addition of Diester: Slowly add a solution of the starting diester, tert-butyl bis(2-(methoxycarbonyl)ethyl)carbamate (1.0 eq), in the anhydrous solvent to the base suspension/solution at an appropriate temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_0 Synthesis of Precursor cluster_1 Dieckmann Condensation start N-Boc-piperidine carboxylic acid step1 React with Meldrum's acid and DMAP in DCM start->step1 step2 Add EDC·HCl step1->step2 step3 Stir at RT for 16h step2->step3 step4 Aqueous Workup (KHSO4, brine) step3->step4 step5 Methanolysis (MeOH, reflux) step4->step5 product1 β-Keto Ester Precursor step5->product1 start2 tert-butyl bis(2-(methoxycarbonyl)ethyl)carbamate step6 Add to strong base (e.g., NaH) in anhydrous solvent start2->step6 step7 Stir and monitor by TLC step6->step7 step8 Quench with aqueous acid step7->step8 step9 Extraction and Purification step8->step9 product2 This compound step9->product2 troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Suboptimal Base start->cause1 cause2 Presence of Water start->cause2 cause3 Side Reactions start->cause3 cause4 Incorrect Reaction Conditions start->cause4 solution1 Use strong, non-nucleophilic base (e.g., NaH, KOtBu, LDA) cause1->solution1 Address with solution2 Use anhydrous solvents and dried glassware cause2->solution2 Address with solution3 Control temperature and pH during workup to avoid hydrolysis & decarboxylation cause3->solution3 Address with solution4 Optimize temperature and reaction time cause4->solution4 Address with end Improved Yield solution1->end Leads to solution2->end Leads to solution3->end Leads to solution4->end Leads to

References

Technical Support Center: Column Chromatography Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the column chromatography purification of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine derivatives show significant peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]

Q2: What is the best stationary phase for purifying piperidine derivatives?

A2: The choice of stationary phase depends on the specific properties of your derivative. For normal-phase chromatography, options include:

  • Deactivated Silica Gel: Pre-treating silica gel with a base, like triethylamine, can mask the acidic silanol groups, reducing strong interactions.[2]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]

  • Amine-Functionalized Silica: This stationary phase has basic properties and can improve the peak shape of basic substances.[3][4]

For compounds that are sufficiently non-polar, Reversed-Phase (RP) Chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Q3: How can I prevent my piperidine derivative from irreversibly binding to the silica gel column?

A3: Irreversible binding is a significant cause of low recovery and is due to the strong acid-base interaction between the basic piperidine and acidic silica.[1][3] To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a competing base like triethylamine (TEA) or ammonia into your mobile phase.[1][3]

  • Change the Stationary Phase: Use a less acidic or basic stationary phase like alumina or amine-functionalized silica.[2][3]

Q4: My purified piperidine derivative appears as an oil, but I expected a solid. What should I do?

A4: Some piperidine derivatives have low melting points and can exist as oils or low-melting solids at room temperature.[5] The oily appearance could also be due to residual solvents or impurities depressing the melting point. Ensure all solvents are removed under a high vacuum. If it remains an oil, further purification may be necessary.[5]

Q5: I see two spots for my pure piperidine derivative on the TLC plate. What could be the cause?

A5: This could be due to several factors. If using a protic solvent like methanol, your basic compound might exist in both neutral and protonated forms, which can sometimes lead to multiple spots.[6] It could also indicate the presence of an impurity or degradation of the compound on the acidic silica gel plate.[6][7] Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can often resolve this by ensuring the compound is in a single form.[6]

Troubleshooting Guides

Issue 1: Peak Tailing and Poor Separation

Symptom: The compound spots on TLC are streaked, or the peaks from the column are broad with a "tail," leading to poor separation from impurities.

Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1]

Solutions:

Solution IDMethodDetailed Protocol
TS1-A Mobile Phase Modification Add a basic modifier to the eluent to compete with your compound for binding to the silica. A common starting point is to add 0.1-1% (v/v) of triethylamine (TEA) to your non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate).[1][5] For more strongly basic compounds, a solution of 1-2% of 7N ammonia in methanol can be effective.[1]
TS1-B Stationary Phase Change Switch from standard silica gel to a more inert or basic stationary phase. Options include neutral or basic alumina, or pre-treated amine-deactivated silica gel.[1][2]
TS1-C Switch to Reversed-Phase If applicable to your compound's polarity, use reversed-phase chromatography (e.g., C18 silica). The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like 0.1% TFA or formic acid to improve peak shape.[1]
Issue 2: Low or No Recovery of the Compound

Symptom: After running the column, the expected piperidine derivative is not found in the collected fractions, or the yield is significantly lower than expected.

Cause: The compound has irreversibly adsorbed to the acidic silica gel.[1] It may also have decomposed on the column.[7]

Solutions:

Solution IDMethodDetailed Protocol
TS2-A Test Compound Stability Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If there is significant streaking or new spots appear, your compound may be unstable on silica.[7][8]
TS2-B Use Mobile Phase Modifiers As with tailing, adding a basic modifier like triethylamine (0.1-1%) to the eluent can prevent irreversible binding by competing for the active sites on the silica gel.[1]
TS2-C Change Stationary Phase Use a less acidic stationary phase such as basic alumina or florisil to minimize decomposition and strong adsorption.[7]
TS2-D Dry Loading If the compound is not very soluble in the initial eluent, it can be pre-adsorbed onto a small amount of silica gel (or Celite) to be loaded onto the column. This can sometimes improve recovery. Dissolve the crude product, add silica, evaporate the solvent until a free-flowing powder is obtained, and load this powder onto the top of the column.[9]
Issue 3: Co-elution with Impurities

Symptom: The collected fractions contain the desired product but are contaminated with impurities that have a similar Rf value.

Cause: The chosen solvent system and stationary phase do not provide sufficient selectivity to resolve the compounds.[5]

Solutions:

Solution IDMethodDetailed Protocol
TS3-A Optimize Solvent System Systematically vary the ratio of the polar and non-polar solvents to fine-tune the separation. Test different solvent systems using TLC. The goal is to find a system where the desired compound has an Rf value between 0.25 and 0.35, and is well-separated from impurities.[10]
TS3-B Change Solvent Polarity Profile If a binary system (e.g., hexane/ethyl acetate) fails, try a different solvent combination with different selectivity (e.g., dichloromethane/methanol).[11][12]
TS3-C Gradient Elution Start with a less polar solvent mixture to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound.[5][13]
TS3-D Change Stationary Phase Chemistry If mobile phase optimization is insufficient, changing the stationary phase (e.g., from silica to alumina, or to a different functionalized silica) can alter the separation mechanism and resolve the co-eluting compounds.[14]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Basic Piperidine Derivative
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).

    • To counteract the basicity of the piperidine, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.[11]

    • An optimal solvent system should give a retention factor (Rf) of approximately 0.25-0.35 for the target compound and show good separation from impurities.[10][11]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a strong solvent.

    • Alternatively, use the dry loading method described in Solution TS2-D.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column by adding the selected solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds.[11]

    • Collect the eluate in a series of fractions.

  • Analysis and Isolation:

    • Analyze the collected fractions using TLC to identify which ones contain the purified piperidine derivative.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Visualizations

G Troubleshooting Workflow for Piperidine Purification start Start: Crude Piperidine Derivative tlc Run TLC with various solvent systems (e.g., Hex/EtOAc + 1% TEA) start->tlc check_rf Is Rf ~0.3 and separation good? tlc->check_rf tailing Observe peak shape on TLC. Is there streaking/tailing? check_rf->tailing Yes optimize_gradient Optimize solvent gradient or change solvent system check_rf->optimize_gradient No add_base Add/Increase basic modifier (e.g., TEA, NH3 in MeOH) tailing->add_base Yes run_column Pack and run column tailing->run_column No add_base->tlc change_stationary Change stationary phase (Alumina, Amine-Silica) add_base->change_stationary If persists change_stationary->tlc check_recovery Is recovery acceptable? run_column->check_recovery coelution Analyze fractions by TLC. Is there co-elution? check_recovery->coelution Yes failure Consult further/Re-strategize check_recovery->failure No (Irreversible binding) coelution->optimize_gradient Yes success Pure Product Isolated coelution->success No optimize_gradient->tlc

Caption: Troubleshooting workflow for column chromatography of piperidine derivatives.

G Decision Logic for Stationary Phase Selection start Start: Purifying a Piperidine Derivative check_stability Is compound stable on silica? start->check_stability silica_tea Standard Silica Gel + Basic Modifier (e.g., TEA) check_stability->silica_tea Yes alumina Basic or Neutral Alumina check_stability->alumina No check_tailing Does it still show significant tailing? silica_tea->check_tailing deactivated_silica Amine-Deactivated Silica Gel check_tailing->deactivated_silica Yes end_np Proceed with Normal Phase check_tailing->end_np No deactivated_silica->end_np check_polarity Is compound suitable for Reversed-Phase? alumina->check_polarity rp_c18 Reversed-Phase C18 + Acidic Modifier (e.g., TFA) check_polarity->rp_c18 Yes check_polarity->end_np No end_rp Proceed with Reversed Phase rp_c18->end_rp

Caption: Decision logic for selecting the appropriate stationary phase.

References

Technical Support Center: Synthesis of N-Boc Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-Boc protected piperidines.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of N-Boc protected piperidines in a question-and-answer format.

Issue 1: Incomplete Reaction and Presence of Starting Material

Q: My reaction is incomplete, and I observe a significant amount of the starting piperidine in my crude product. What are the possible causes and solutions?

A: Incomplete reactions are a common issue and can often be attributed to several factors:

  • Insufficient Reagents: The stoichiometry of di-tert-butyl dicarbonate (Boc anhydride) may be insufficient to fully convert the starting piperidine.

  • Poor Reagent Quality: Boc anhydride can degrade over time, especially if not stored properly.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate, leading to incomplete conversion within a typical timeframe.

  • Poor Solubility: The starting piperidine may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete reaction.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Quality: Ensure you are using a slight excess of fresh Boc anhydride (typically 1.05-1.1 equivalents).

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature.

  • Improve Solubility: If solubility is an issue, consider switching to a different solvent system or using a co-solvent. For zwitterionic starting materials like amino acids, using a solvent mixture such as THF and water can improve solubility.

Issue 2: Formation of Di-Boc Byproduct

Q: I am observing a higher molecular weight byproduct in my analysis, which I suspect is a di-Boc species. How can I minimize its formation, especially when working with piperidines containing other nucleophilic groups like hydroxyls?

A: The formation of a di-Boc byproduct, where both the piperidine nitrogen and another nucleophilic group (e.g., a hydroxyl group) are protected, is a frequent side reaction. This is particularly common when an excess of Boc anhydride is used in the presence of a base.

Strategies to Minimize Di-Boc Formation:

  • Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.05-1.1 equivalents) to favor the more nucleophilic piperidine nitrogen.

  • Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) increases the selectivity for the more reactive amine over less reactive groups like alcohols.

  • Choice of Base: A milder base, such as sodium bicarbonate or potassium carbonate, is less likely to deprotonate less nucleophilic groups, thus reducing their reactivity towards Boc anhydride.

  • Purification: If the di-Boc byproduct still forms, it can typically be separated from the desired mono-Boc product by column chromatography.

Issue 3: Elimination (Dehydration) of Hydroxypiperidines

Q: During the synthesis or workup of N-Boc-4-hydroxypiperidine, I am observing the formation of an unsaturated byproduct, N-Boc-1,2,3,6-tetrahydropyridine. How can I prevent this?

A: The formation of N-Boc-1,2,3,6-tetrahydropyridine is due to an elimination (dehydration) reaction of the hydroxyl group. This side reaction can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.

Preventative Measures:

  • Neutralize pH During Workup: Ensure the reaction mixture is neutralized before any concentration or distillation steps at elevated temperatures.

  • Avoid High Temperatures: If possible, avoid high temperatures during workup and purification. Use rotary evaporation at reduced pressure and moderate temperatures.

  • Purification: This byproduct can be separated from the desired product by column chromatography.

Issue 4: Side Reactions During N-Boc Deprotection

Q: I am observing unexpected byproducts during the acidic deprotection of my N-Boc piperidine. What are the common side reactions and how can I mitigate them?

A: The acidic deprotection of the Boc group generates a tert-butyl cation, which is a reactive electrophile that can lead to side reactions.

  • tert-Butylation: The tert-butyl cation can alkylate other nucleophilic functional groups in your molecule, such as indoles, phenols, or thiols.

    • Solution: Use "scavengers" like anisole, thioanisole, or triethylsilane in your deprotection mixture to trap the tert-butyl cation.

  • Ring Fragmentation: Under harsh acidic conditions, the piperidine ring itself can sometimes undergo fragmentation.

    • Solution: Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. Monitor the reaction closely to avoid over-exposure to the acidic environment.

  • Formation of Stable Salts: With trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the piperidine can sometimes be difficult to handle.

    • Solution: Consider using HCl in dioxane, which often yields a hydrochloride salt that is easier to isolate as a solid.

Data Presentation

The following tables summarize quantitative data for the synthesis of N-Boc protected piperidines, providing a comparison of different synthetic routes and conditions.

Table 1: Comparison of Synthetic Routes to N-Boc-4-hydroxypiperidine

ParameterRoute 1: Boc Protection of 4-HydroxypiperidineRoute 2: Reduction of N-Boc-4-piperidoneRoute 3: One-Pot Synthesis from 4-Piperidone Hydrochloride Hydrate
Starting Material 4-HydroxypiperidineN-Boc-4-piperidone4-Piperidone hydrochloride hydrate
Key Reagents Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃)Reducing agent (e.g., NaBH₄, Aluminum isopropoxide)Boc₂O, Base, Reducing agent
Typical Solvents Dichloromethane, MethanolEthanol, Methanol/THF, Toluene/IsopropanolWater

Stability issues of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound stem from its two main functional groups: the N-Boc protecting group and the β-keto ester moiety. The N-Boc group is susceptible to cleavage under acidic conditions, while the methyl ester, particularly due to the presence of the adjacent keto group, is prone to hydrolysis under both acidic and basic conditions. The piperidine ring itself can be susceptible to oxidation over prolonged periods or in the presence of strong oxidizing agents.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products result from the hydrolysis of the ester and the cleavage of the Boc group. Under acidic conditions, cleavage of the Boc group is a major pathway, leading to the formation of the corresponding piperidine salt. Ester hydrolysis can also occur. Under basic conditions, the primary degradation pathway is the hydrolysis of the methyl ester to form the corresponding carboxylate. At elevated temperatures, decarboxylation of the resulting β-keto acid can occur.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at 2-8°C in a tightly sealed container, protected from moisture and light. For solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q4: In which solvents is this compound most stable?

A4: The compound is generally more stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) at room temperature. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis of the ester and cleavage of the Boc group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no yield in a reaction where the compound is a starting material. Degradation of the starting material prior to or during the reaction.1. Verify Starting Material Purity: Analyze the starting material by HPLC or NMR to confirm its purity before use. 2. Use Anhydrous Solvents: Ensure all solvents are anhydrous, especially for reactions sensitive to water. 3. Control Reaction pH: Avoid strongly acidic or basic conditions if possible. If acidic or basic reagents are necessary, consider adding them at low temperatures and minimizing reaction times. 4. Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
Appearance of unexpected peaks in HPLC or NMR analysis of the reaction mixture. Formation of degradation products.1. Identify Degradation Products: Attempt to isolate and characterize the impurities. Common degradation products include the de-Boc-protected compound and the hydrolyzed carboxylic acid. 2. Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their identity by comparing them to the unexpected peaks. 3. Optimize Reaction Conditions: Based on the identified degradation products, adjust reaction conditions (e.g., lower temperature, shorter reaction time, different base/acid) to minimize their formation.
Inconsistent results between experimental runs. Variable stability of the compound in solution.1. Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. 2. Standardize Solution Preparation: Use a consistent and validated procedure for preparing solutions, including the solvent source and handling techniques. 3. Monitor Solution Stability: If solutions must be stored, perform a short-term stability study under the intended storage conditions to determine an acceptable use period.

Data on Solution Stability

The following table summarizes hypothetical stability data for this compound in various solutions to illustrate potential degradation rates. Note: This data is for illustrative purposes and should be confirmed experimentally.

Solvent/Condition Temperature (°C) Time (hours) Assay (% remaining) Major Degradant(s)
Acetonitrile2524>99%-
Dichloromethane2524>99%-
Methanol252498%Methyl ester hydrolysis product
Water (pH 7)252495%Methyl ester hydrolysis product
0.1 M HCl (aq)25880%De-Boc piperidine, ester hydrolysis product
0.1 M NaOH (aq)25875%Methyl ester hydrolysis product

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol describes a general reverse-phase HPLC method for monitoring the degradation of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution in acetonitrile in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution in acetonitrile to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration and analyze by the HPLC method described in Protocol 1. An unstressed sample should be analyzed as a control.

Visualizations

degradation_pathway main This compound de_boc Methyl 3-Oxopiperidine-4-carboxylate (Piperidine Salt) main->de_boc  Acidic Conditions (e.g., HCl) hydrolyzed N-Boc-3-Oxopiperidine-4-carboxylic Acid main->hydrolyzed Basic or Acidic Conditions (e.g., NaOH, H₂O) decarboxylated N-Boc-3-Oxopiperidinone hydrolyzed->decarboxylated Heat

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare Stock Solution (10 mg/mL in ACN) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by HPLC neutralize->hplc end Identify Degradants & Determine Stability hplc->end

Caption: Workflow for a forced degradation study.

Technical Support Center: Removal of the Boc Protecting Group from a Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of the tert-butoxycarbonyl (Boc) protecting group from a piperidine ring. This is a critical step for researchers, scientists, and drug development professionals working with piperidine-containing molecules.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Boc deprotection of piperidine derivatives.

Issue 1: Incomplete or Slow Deprotection

  • Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time. What could be the cause, and how can I resolve it?

  • Answer: Incomplete deprotection is a common issue that can arise from several factors.[1][2]

    • Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) may be too low for your specific substrate. While a 20-50% (v/v) solution of TFA in dichloromethane (DCM) is standard, some sterically hindered or electron-rich piperidines may require a higher concentration or a stronger acid.[3][4]

    • Inadequate Reaction Time: While many Boc deprotections are complete within 1-4 hours at room temperature, some substrates may require longer reaction times.[4][5] It is crucial to monitor the reaction's progress until the starting material is fully consumed.

    • Low Temperature: Reactions are often started at 0 °C to control the initial exotherm, but prolonged reaction at a low temperature might slow down the deprotection. Allowing the reaction to warm to room temperature is standard practice.[4]

    • Reagent Quality: The purity of your reagents is critical. TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2] Ensure you are using anhydrous solvents and fresh reagents.

    Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of TFA or HCl in your reaction mixture.

    • Extend Reaction Time: Continue to monitor the reaction for a longer period.

    • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but be cautious of potential side reactions.

    • Use Fresh Reagents: Ensure your acid and solvent are of high quality and anhydrous.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC or peaks in my LC-MS, suggesting the formation of side products. What are the likely side reactions, and how can I prevent them?

  • Answer: The primary side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the stable tert-butyl cation that is generated.[1]

    • Alkylation of Other Functional Groups: If your molecule contains other nucleophilic groups (e.g., indoles, phenols, thioethers), they can be alkylated by the tert-butyl cation.

    Preventive Measures:

    • Use of Scavengers: The most effective way to prevent alkylation side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to "trap" the tert-butyl cation before it can react with your molecule. Common scavengers include:

      • Triethylsilane (TES)

      • Thioanisole

      • 1,2-Ethanedithiol (EDT)

      • Anisole

    • Lowering the Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions, although it may also slow down the desired deprotection.

Issue 3: Difficult Work-up and Purification

  • Question: I am having trouble isolating my deprotected piperidine product. What are the best practices for work-up and purification?

  • Answer: The deprotected piperidine is a free amine, which can be challenging to handle. The work-up procedure depends on whether you want to isolate the amine as a salt or as the free base.[4]

    • Isolating the Amine Salt:

      • After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

      • The resulting trifluoroacetate or hydrochloride salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.[4] Amine HCl salts are often crystalline, while TFA salts can be oils.[4]

    • Isolating the Free Amine:

      • After removing the volatile acid and solvent, dissolve the crude salt in a suitable organic solvent (e.g., DCM or ethyl acetate).

      • Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic.[4] This will neutralize the salt and generate the free amine.

      • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude free amine.[4]

    • Purification:

      • Column Chromatography: The free amine can be purified by silica gel column chromatography.[4]

      • Recrystallization: If the free amine or its salt is a solid, recrystallization is an excellent method for purification.[4]

      • Distillation: For volatile piperidines, distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What are the standard conditions for Boc deprotection of a piperidine ring?

    • A1: The most common methods involve the use of strong acids.[3]

      • Trifluoroacetic Acid (TFA): A solution of 20-50% (v/v) TFA in dichloromethane (DCM) is widely used. The reaction is typically stirred at room temperature for 1-4 hours.[4][6]

      • Hydrochloric Acid (HCl): A solution of 4M HCl in 1,4-dioxane is another common reagent. The reaction is usually performed at room temperature for 1-4 hours.[7][8]

  • Q2: How can I monitor the progress of the deprotection reaction?

    • A2: Several techniques can be used to monitor the reaction:

      • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine product will have a different Rf value than the Boc-protected starting material. Staining with ninhydrin can be useful for visualizing the free amine product.[4]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more sensitive technique that can confirm the consumption of the starting material and the formation of the product by monitoring their respective masses.[4]

      • Kaiser Test: In solid-phase synthesis, the Kaiser test is a colorimetric assay used to detect the presence of free primary amines. A positive result (blue color) indicates successful deprotection.[1][2]

  • Q3: Do I need to use a scavenger in my Boc deprotection reaction?

    • A3: The use of a scavenger is highly recommended if your piperidine derivative contains other acid-sensitive or nucleophilic functional groups that could be alkylated by the tert-butyl cation generated during the reaction.[1] For simple piperidine substrates without other sensitive functionalities, a scavenger may not be necessary.

  • Q4: Can I use other acids for Boc deprotection?

    • A4: While TFA and HCl are the most common, other strong acids can also be used. However, the reaction conditions would need to be optimized for each specific acid and substrate. For sensitive substrates, milder acidic conditions might be explored, but this could lead to incomplete deprotection.[5]

  • Q5: What is the mechanism of Boc deprotection under acidic conditions?

    • A5: The deprotection proceeds through the protonation of the carbamate oxygen by the acid. This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Data Presentation

Table 1: Typical Conditions for Boc Deprotection of Piperidines

ReagentConcentrationSolventTemperatureTypical TimeReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours[4][6][9]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp.1 - 16 hours[7][10]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc-piperidine derivative (1.0 equivalent) in DCM (to a concentration of approximately 0.1–0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • If necessary, add a scavenger such as triethylsilane (1.1-1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Proceed with the appropriate work-up procedure to isolate the product as a salt or free amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dissolve the N-Boc-piperidine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or DCM if it is not soluble in dioxane alone.

  • Add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The deprotected hydrochloride salt may precipitate from the solution.

  • If a precipitate forms, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Otherwise, proceed with the standard work-up.[4]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_decision Analysis cluster_troubleshooting Troubleshooting cluster_workup Work-up cluster_purification Purification cluster_end End Product start N-Boc-Piperidine Derivative reaction Add Acid (TFA or HCl) +/- Scavenger start->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor complete Reaction Complete? monitor->complete troubleshoot Incomplete Reaction: - Increase acid concentration - Extend reaction time - Check reagent quality complete->troubleshoot No workup Quench & Remove Volatiles complete->workup Yes troubleshoot->reaction isolate_salt Isolate as Salt (Precipitation) workup->isolate_salt isolate_free_amine Isolate as Free Amine (Base Wash) workup->isolate_free_amine purify Purify Product (Chromatography, Recrystallization) isolate_salt->purify isolate_free_amine->purify end_product Deprotected Piperidine purify->end_product

Caption: A general workflow for the Boc deprotection of piperidines, including troubleshooting steps.

Boc_Deprotection_Troubleshooting cluster_issues Identify the Issue cluster_solutions_incomplete Solutions for Incomplete Deprotection cluster_solutions_side_products Solutions for Side Products cluster_solutions_workup Solutions for Work-up start Problem Encountered incomplete Incomplete Deprotection start->incomplete side_products Side Product Formation start->side_products workup_issues Difficult Work-up start->workup_issues increase_acid Increase Acid Conc. incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time check_reagents Use Fresh Reagents incomplete->check_reagents add_scavenger Add Scavenger (e.g., TES) side_products->add_scavenger lower_temp Lower Reaction Temp. side_products->lower_temp isolate_salt Isolate as Salt workup_issues->isolate_salt isolate_free_base Isolate as Free Base workup_issues->isolate_free_base purify_method Optimize Purification workup_issues->purify_method

Caption: A troubleshooting decision tree for common issues in Boc deprotection of piperidines.

References

Troubleshooting guide for reactions with Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-Boc-3-Oxopiperidine-4-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a white solid widely used as a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical compounds.[1] Below is a summary of its key properties:

PropertyValue
CAS Number 220223-46-1
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol
Appearance White to off-white solid
Melting Point 60-65 °C (predicted)[2]
Boiling Point 350.0 ± 42.0 °C at 760 mmHg (predicted)[2]
Storage Conditions 2–8 °C[2]

Q2: What are the primary applications of this compound?

This compound is a key intermediate in medicinal chemistry and drug development.[1] It is used in the synthesis of various heterocyclic compounds, including:

  • Fused pyrimidines as histamine H4 receptor antagonists.[3]

  • Heterocycles containing a 4-substituted pyrimidine subunit for use as mGluR1 antagonists in the treatment of migraines.[3]

  • Bioactive peptides and other drugs targeting the central nervous system (CNS).[2]

Q3: What is the stability of the N-Boc protecting group?

The tert-butoxycarbonyl (Boc) protecting group is known for its specific stability profile, which is crucial for synthetic planning.

  • Stable: The Boc group is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[4] This makes it orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[4]

  • Labile: It is sensitive to acidic conditions and can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

Troubleshooting Guide for Reactions

This guide addresses common problems encountered in reactions involving this compound.

Problem 1: Low or No Product Yield

Q: I am getting a low yield or no desired product in my reaction. What are the possible causes and solutions?

A: Low yields can stem from several factors related to the reactivity of the starting material and the reaction conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress closely using TLC or LC-MS. - If the reaction has stalled, consider extending the reaction time. - For coupling reactions, adding more of the coupling reagent or the other reactant (if appropriate) may drive the reaction to completion.
Steric Hindrance - The piperidine ring and the Boc group can create steric hindrance. For coupling reactions, switch to a more potent coupling reagent like HATU, HBTU, or COMU.
Suboptimal Reaction Temperature - Some reactions may require heating to overcome the activation energy. Gently increase the temperature (e.g., to 40-50 °C) while monitoring for side product formation.[5]
Poor Reagent Quality - Ensure all reagents and solvents are pure and anhydrous, as moisture can quench reagents and intermediates.
Incorrect Stoichiometry - Carefully re-check the molar equivalents of all reactants. For some reactions, using a slight excess (1.1-1.2 equivalents) of one reactant can improve the yield.

Experimental Protocol: General Amide Coupling using HATU

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Activation: In a separate flask, dissolve HATU (1.05 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) in anhydrous DMF. Stir for 5-10 minutes to pre-activate.

  • Coupling: Add the activated HATU solution to the solution of the starting material and amine.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Formation of Unexpected Side Products

Q: I am observing unexpected spots on my TLC plate or peaks in my LC-MS. What are the likely side reactions?

A: The bifunctional nature of this compound (a ketone and an ester) can lead to several side reactions.

Common Side Reactions and Their Mitigation:

Side Reaction Explanation & Mitigation Strategy
Enolization/Tautomerization The β-keto ester functionality can lead to the formation of the enol tautomer, which can complicate purification and subsequent reactions. Mitigation: Maintain neutral or slightly acidic conditions if possible, as both strong acids and bases can catalyze enolization.
Decarboxylation If the methyl ester is inadvertently hydrolyzed to the carboxylic acid (a β-keto acid), heating can cause decarboxylation, leading to N-Boc-3-oxopiperidine.[7][8] Mitigation: Avoid prolonged heating under aqueous acidic or basic conditions during work-up. If hydrolysis is intended, perform the subsequent decarboxylation as a separate, controlled step.
Boc Deprotection Accidental removal of the Boc group can occur if the reaction or work-up conditions are too acidic.[4][5] This exposes the secondary amine, which can then react further. Mitigation: Maintain a pH above 4 during the reaction and work-up. If acidic conditions are necessary, use milder acids or perform the reaction at a lower temperature.
Dimerization/Oligomerization If the Boc group is unintentionally removed, the resulting free amine can react with another molecule of the starting material or an activated intermediate. Mitigation: Ensure the integrity of the Boc group throughout the reaction by avoiding acidic conditions.

Logical Troubleshooting Flow for Side Product Formation

Caption: A flowchart for identifying and mitigating common side products.

Problem 3: Difficulty with Product Purification

Q: My product is difficult to purify by column chromatography. What strategies can I use?

A: The polarity of the keto-ester and potential for enolization can make purification challenging.

Purification Strategies:

Issue Recommended Solution
Product is too Polar - Solvent System: Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a polar co-solvent like isopropanol can sometimes improve separation. - Stationary Phase: If standard silica gel fails, consider using a different stationary phase. For highly polar compounds, reversed-phase chromatography (C18 silica) or hydrophilic interaction liquid chromatography (HILIC) might be effective.[9]
Product Streaking on TLC/Column - Tailing/Streaking: This can be due to the acidic nature of silica gel interacting with the piperidine nitrogen or the enol form of the β-keto ester. - Mitigation: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the silica gel. Alternatively, use neutral alumina as the stationary phase.
Co-elution with Starting Material - If the product and starting material have very similar polarities, try optimizing the eluent system with different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). - Consider derivatizing the product or starting material to alter its polarity before chromatography, if feasible.

Experimental Workflow for Purification

Purification_Workflow start Crude Product tlc Analyze by TLC (e.g., 30% EtOAc/Hexanes) start->tlc streaking Streaking or Tailing? tlc->streaking add_base Add 0.5% Triethylamine to Eluent streaking->add_base Yes column Perform Flash Column Chromatography streaking->column No add_base->column check_purity Check Fraction Purity (TLC/LC-MS) column->check_purity is_pure Purity Acceptable? check_purity->is_pure pure Combine Pure Fractions & Evaporate impure Repurify or Consider Alternative Method (e.g., Crystallization) is_pure->pure Yes is_pure->impure No

Caption: A standard workflow for the purification of reaction products.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl N-Boc-3-Oxopiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a fundamental structural motif in medicinal chemistry, integral to the design of numerous pharmaceuticals.[1][2] Among the various functionalized piperidine building blocks, Methyl N-Boc-3-Oxopiperidine-4-carboxylate and its derivatives serve as versatile intermediates. Their unique arrangement of a ketone and a carboxylate group on the piperidine ring offers multiple reaction sites for constructing complex molecular architectures.

This guide provides a comparative overview of the characterization data for this class of compounds, offering insights into their spectroscopic properties relative to other piperidine derivatives. Detailed experimental protocols for key analytical techniques are also presented to support researchers in their synthesis and characterization efforts.

Synthetic Workflow Overview

A common and effective strategy for synthesizing the 3-oxopiperidine-4-carboxylate core is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a linear diester precursor, typically assembled from an amino acid derivative and an acrylate. The resulting cyclic β-keto ester is the foundational scaffold for further derivatization.

dieckmann_condensation cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Core Synthesis cluster_product Target Scaffold A N-Boc Amino Ester (e.g., Glycine Methyl Ester) C Michael Addition Product (Acyclic Diester) A->C Michael Addition B Methyl Acrylate B->C D Dieckmann Condensation (Base-mediated) C->D NaH or NaOMe E Methyl N-Boc-3-Oxopiperidine- 4-carboxylate D->E Acidic Workup

Caption: Dieckmann condensation workflow for synthesizing the target scaffold.

Comparative Spectroscopic Data

The following tables summarize key characterization data for representative N-Boc-piperidine derivatives. This allows for a direct comparison of spectral features, highlighting the influence of different substituents on the piperidine ring.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, δ ppm)

Compound NamePiperidine H-2, H-6Piperidine H-3, H-5Piperidine H-4OCH₃Boc C(CH₃)₃Reference
Methyl N-Boc-piperidine-3-carboxylate (Representative)3.26-3.91 (m)1.59-1.75 (m)2.47 (m)3.731.44 (s)[3]
Methyl 5-(N-Boc-piperidinyl)-pyrazole-4-carboxylate 44.1 (t)28.6 (t)35.1 (m)51.21.45 (s)[4][5]
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 4.09 (br s), 2.78(t)1.24-1.13 (m)4.76 (tt)N/A1.37 (s)[6]

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, δ ppm)

Compound NamePiperidine C-2, C-6Piperidine C-3, C-5Piperidine C-4OCH₃Boc C(CH₃)₃Boc C=OReference
Methyl N-Boc-piperidine-3-carboxylate (Representative)46.6, 40.429.5, 23.158.951.528.8154.7[3]
Methyl 5-(N-Boc-piperidinyl)-pyrazole-4-carboxylate 44.128.635.151.228.4154.7[4][5]
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 43.330.652.3N/A28.4154.7[6]

Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data

Compound NameKey FT-IR Peaks (νmax, cm⁻¹)HRMS (ESI+) Calculated [M+Na]⁺HRMS (ESI+) Found [M+Na]⁺Reference
Methyl N-Boc-piperidine-3-carboxylate (Representative)~2973 (C-H), ~1735 (Ester C=O), ~1690 (Boc C=O), ~1170 (C-O)270.1389270.1392 (Representative)[3]
Methyl 5-(N-Boc-piperidinyl)-pyrazole-4-carboxylate 2979, 1712 (C=O), 1674 (C=O), 1255, 765408.1894408.1894[4][5]
tert-Butyl 4-chloropiperidine-1-carboxylate 2696, 1869, 1478, 1364, 1168270.1231270.1235[3]

Comparison with Alternative Building Blocks

While this compound is highly valuable, it is often compared with simpler, more common piperidine building blocks.

  • vs. N-Boc-4-piperidinone : N-Boc-4-piperidinone is a widely used precursor for synthesizing 4-substituted piperidines, such as in the initial steps of fentanyl synthesis.[6] The primary advantage of this compound is its bifunctional nature. The presence of the C4-carboxylate group provides an additional, orthogonal reactive handle for chain extension or functionalization that is absent in N-Boc-4-piperidinone. This allows for the synthesis of more complex and diverse molecular scaffolds.

  • vs. Methyl N-Boc-piperidine-4-carboxylate : This alternative lacks the C3-oxo group. The ketone in the target compound is a key feature, enabling reactions such as reductive amination, Wittig reactions, and aldol condensations directly on the piperidine ring, which are not possible with the simple carboxylate derivative.

Experimental Protocols

Detailed and consistent characterization is crucial for confirming the structure and purity of synthesized derivatives.[7]

General Synthesis: Dieckmann Condensation

This protocol is a representative procedure for creating the 3-oxopiperidine-4-carboxylate core.

  • Intermediate Formation : To a solution of N-Boc-glycine methyl ester (1.0 eq) in dry THF, add methyl acrylate (1.1 eq). Add a catalytic amount of a non-nucleophilic base (e.g., DBU) and stir the mixture at room temperature for 12-24 hours until TLC or LCMS indicates consumption of the starting material.

  • Cyclization : To a stirring suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C, add the crude intermediate from the previous step dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the cyclic product by TLC or LCMS.

  • Workup : Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final product.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).[3] Data should be reported including chemical shift (δ), multiplicity, coupling constant (J), and integration.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Place a small amount of the neat compound (if an oil) or a KBr pellet of the compound (if a solid) for analysis.

  • Data Acquisition : Record the spectrum on an FT-IR spectrometer. Report characteristic peaks in wavenumbers (cm⁻¹), paying close attention to the C=O stretching frequencies for the ester (~1735 cm⁻¹) and the Boc-carbamate (~1690 cm⁻¹), as well as C-H and C-N stretching frequencies.[3][5]

High-Resolution Mass Spectrometry (HRMS)
  • Method : Electrospray ionization (ESI) is a common and suitable method for these derivatives.[1]

  • Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Data Acquisition : Infuse the sample into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Compare the experimentally observed mass to the calculated exact mass to confirm the elemental composition.[4][5]

References

A Comparative Guide to the Synthetic Routes of Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl N-Boc-3-oxopiperidine-4-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its piperidine scaffold, adorned with a ketone and a methyl ester, offers multiple points for chemical modification, making it a versatile intermediate. This guide provides a comparative analysis of three plausible synthetic routes to this key compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Dieckmann CondensationRoute B: Carboxylation of N-Boc-3-piperidoneRoute C: Oxidation of Precursor Alcohol
Starting Materials Acyclic aminodiesterN-Boc-3-piperidone, Methyl chloroformateMethyl N-Boc-3-hydroxypiperidine-4-carboxylate
Key Transformation Intramolecular cyclizationEnolate carboxylationAlcohol oxidation
Overall Yield ModerateModerate to HighHigh
Number of Steps 2-3 (from commercially available materials)2 (from N-Boc-3-piperidone)1
Advantages Convergent synthesis, good for ring formation.Utilizes a readily available starting material.Direct and high-yielding final step.
Disadvantages Requires synthesis of the acyclic precursor.Potential for side reactions and regioselectivity issues.Requires synthesis of the precursor alcohol.

Route A: Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester.[1][2][3][4] In this approach, a suitably substituted acyclic aminodiester is treated with a strong base to induce ring closure.

dot digraph "Route_A_Dieckmann_Condensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"];

Acyclic_Precursor [label="Diethyl N-Boc-3-(methoxycarbonylmethyl)-\naminopropanedioate", fillcolor="#F1F3F4"]; Base [label="NaH or NaOEt", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Enolate Intermediate", style=dashed, fillcolor="#F1F3F4"]; Target_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Acyclic_Precursor -> Base [label="Base", dir=none]; Base -> Intermediate [label="Deprotonation"]; Intermediate -> Target_A [label="Intramolecular\nCyclization"]; } caption [label="Route A: Dieckmann Condensation Workflow", fontname="Arial", fontsize=12];

Experimental Protocol:

Step 1: Synthesis of Diethyl N-Boc-amino-bis(acetate)

Step 2: Dieckmann Cyclization

To a solution of the acyclic diester precursor in an anhydrous solvent such as toluene or THF, a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a weak acid, and the product is extracted with an organic solvent. After purification by column chromatography, this compound is obtained.

Quantitative Data:

StepProductYieldPurityReaction Time
1Diethyl N-Boc-amino-bis(acetate)Estimated 70-80%>95%12-24 h
2This compoundEstimated 60-70%>98%4-8 h
Overall Estimated 42-56%

Route B: Carboxylation of N-Boc-3-piperidone

This route utilizes the commercially available N-Boc-3-piperidone and introduces the methyl carboxylate group at the 4-position via an enolate intermediate.

dot digraph "Route_B_Carboxylation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"];

Start_B [label="N-Boc-3-piperidone", fillcolor="#F1F3F4"]; Base_B [label="LDA or NaHMDS", shape=ellipse, fillcolor="#FFFFFF"]; Enolate_B [label="Enolate Intermediate", style=dashed, fillcolor="#F1F3F4"]; Reagent_B [label="Methyl Chloroformate", shape=ellipse, fillcolor="#FFFFFF"]; Target_B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start_B -> Base_B [label="Base", dir=none]; Base_B -> Enolate_B [label="Deprotonation"]; Enolate_B -> Reagent_B [label="Carboxylation", dir=none]; Reagent_B -> Target_B; } caption [label="Route B: Carboxylation Workflow", fontname="Arial", fontsize=12];

Experimental Protocol:

A solution of N-Boc-3-piperidone in an anhydrous aprotic solvent like THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added dropwise to generate the enolate. After stirring for a period, methyl chloroformate is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted. Purification by column chromatography yields the desired product.

Quantitative Data:

StepProductYieldPurityReaction Time
1This compound65-80%>98%2-4 h
Overall 65-80%

Route C: Oxidation of a Precursor Alcohol

This route involves the oxidation of a pre-synthesized alcohol, Methyl N-Boc-3-hydroxypiperidine-4-carboxylate. This method is often efficient and high-yielding for the final step.

dot digraph "Route_C_Oxidation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"];

Start_C [label="Methyl N-Boc-3-hydroxypiperidine-\n4-carboxylate", fillcolor="#F1F3F4"]; Oxidant [label="Swern or DMP Oxidation", shape=ellipse, fillcolor="#FFFFFF"]; Target_C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start_C -> Oxidant [label="Oxidizing Agent", dir=none]; Oxidant -> Target_C [label="Oxidation"]; } caption [label="Route C: Oxidation Workflow", fontname="Arial", fontsize=12];

Experimental Protocols:

Two common and effective oxidation methods are presented below.

Method 1: Swern Oxidation

To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C, a solution of dimethyl sulfoxide (DMSO) in DCM is added dropwise. After stirring, a solution of Methyl N-Boc-3-hydroxypiperidine-4-carboxylate in DCM is added. The reaction is stirred for a period, followed by the addition of triethylamine. The reaction mixture is allowed to warm to room temperature, and then water is added. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5][6]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

To a solution of Methyl N-Boc-3-hydroxypiperidine-4-carboxylate in anhydrous DCM, Dess-Martin periodinane is added in one portion at room temperature. The reaction is stirred until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated to give the product, which can be further purified by chromatography.[7][8][9]

Quantitative Data:

Oxidation MethodProductYieldPurityReaction Time
Swern OxidationThis compound>95%>98%2-4 h
DMP OxidationThis compound90-95%>98%1-3 h

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the synthesis, and equipment.

  • Route A (Dieckmann Condensation) is a classic approach for ring formation and can be a good option if the acyclic precursor is readily accessible or can be synthesized efficiently.

  • Route B (Carboxylation) is attractive due to the commercial availability of N-Boc-3-piperidone. This route is relatively direct but may require careful optimization to avoid side reactions.

  • Route C (Oxidation) offers a high-yielding and clean final step. If the precursor alcohol is available or can be synthesized in good yield, this route is likely the most efficient and reliable. Both Swern and Dess-Martin oxidations are excellent choices, with the selection often depending on reagent availability and preference for handling the respective byproducts.

References

Comparative Guide to Alternatives for Methyl N-Boc-3-Oxopiperidine-4-carboxylate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a valuable reagent, but a comprehensive understanding of its alternatives is essential for optimizing synthetic strategies. This guide provides an objective comparison of alternative reagents, focusing on their synthesis, performance in key reactions, and overall advantages and disadvantages, supported by experimental data.

Introduction to this compound and its Alternatives

This compound is a cyclic β-keto ester widely used in the synthesis of complex molecules, particularly for the introduction of a substituted piperidine motif. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom offers stability under various conditions and can be readily removed under acidic conditions. Key alternatives that will be discussed in this guide include compounds with different ester groups, such as Ethyl N-Boc-3-Oxopiperidine-4-carboxylate , and those with different N-protecting groups, like N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester . Additionally, this guide will explore one-pot synthesis strategies that offer an alternative pathway to highly functionalized piperidines.

Comparison of N-Protecting Groups: Boc vs. Benzyl (Cbz)

The choice of the N-protecting group is a crucial factor in the utility of a piperidine-based building block. The two most common protecting groups in this context are the Boc group and the Benzyl (or Cbz) group.

FeatureN-Boc (tert-butoxycarbonyl)N-Cbz (Carboxybenzyl)
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions.[2]
Lability Labile to strong acids (e.g., TFA, HCl).[1]Labile to catalytic hydrogenolysis and strong acids.[2]
Introduction Commonly introduced using di-tert-butyl dicarbonate (Boc₂O).[3]Commonly introduced using benzyl chloroformate.[2]
Cleavage Conditions Typically removed with trifluoroacetic acid (TFA) in a solvent like dichloromethane.[2]Most commonly cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2]

The orthogonality of these protecting groups is a significant advantage in multi-step syntheses, allowing for the selective deprotection of one group in the presence of the other.[1] The choice between a Boc or Cbz protecting group will largely depend on the other functional groups present in the molecule and the planned synthetic route.[2]

Performance Comparison of Alternative Reagents

A direct, quantitative comparison of the performance of these reagents requires examining their synthesis and subsequent participation in key chemical reactions.

Synthesis of the Core Piperidine Structure

The synthesis of the 3-oxopiperidine-4-carboxylate core is often achieved through a Dieckmann condensation of a diester precursor. The choice of N-protecting group and ester functionalities can influence the yield and reaction conditions of this cyclization.

Table 1: Comparison of Synthetic Parameters for 3-Oxopiperidine-4-carboxylate Derivatives

ReagentPrecursorReaction ConditionsYield (%)Reference
Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrateReaction with a base (e.g., sodium tert-butoxide) followed by acidification.[4]High (specific yield not detailed in abstract)[4]
General One-Pot Synthesis of Functionalized Piperidines Acyclic secondary halogenated amidesAmide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction.[5]Good (specific yields vary)[5]
Key Reactions of 3-Oxopiperidine-4-carboxylate Derivatives

The utility of these building blocks is demonstrated in their subsequent reactions to build molecular complexity.

Table 2: Performance in Subsequent Synthetic Transformations

Reagent/ReactionReactantsProductsYield (%)Reference
Microbial reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Ethyl 1-benzyl-3-oxopiperidine-4-carboxylateethyl cis-(3R,4R)-1-benzyl-3R-hydroxypiperidine-4R-carboxylateHigh diastereomeric and enantiomeric excess[6]
One-pot, five-component synthesis of highly functionalized piperidines β-keto esters, aromatic aldehydes, and various aminesHighly functionalized piperidinesGood[7]

One-Pot Synthesis: An Alternative Strategy

Instead of using a pre-formed piperidine ring, one-pot multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of highly functionalized piperidines from simple, acyclic precursors. These reactions can significantly reduce the number of synthetic steps, purification procedures, and overall cost.

Several one-pot methods have been developed for piperidine synthesis:

  • Four-component condensation: This method can generate 2,6-disubstituted nonsymmetrical piperid-4-ones in a single step.[8]

  • Tandem protocol from halogenated amides: This approach involves amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a one-pot reaction to yield N-substituted piperidines.[5]

  • Three-component reaction: The reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde can produce piperidine derivatives in excellent yields.[9]

One_Pot_Piperidine_Synthesis cluster_reactants Starting Materials cluster_process Synthetic Process cluster_product Product A Acyclic Precursors (e.g., Halogenated Amides) P One-Pot Multicomponent Reaction A->P B Aldehydes B->P C Amines C->P D β-Keto Esters D->P Prod Highly Functionalized Piperidine P->Prod High Efficiency & Yield

Figure 1. General workflow for the one-pot synthesis of functionalized piperidines.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Piperidines from Halogenated Amides [5]

  • In a dry round-bottom flask under an inert atmosphere, dissolve the secondary halogenated amide (1.0 equiv.) in anhydrous dichloromethane.

  • Add 2-fluoropyridine (1.2 equiv.) to the solution.

  • Cool the mixture to -78 °C.

  • Add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise and stir for 30 minutes.

  • Add methanol followed by sodium borohydride (2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

General Procedure for the Three-Component Synthesis of Functionalized Piperidines [9]

  • To a mixture of a substituted aniline (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and an aromatic aldehyde (2 mmol) in acetonitrile, add phenylboronic acid (10 mol%) as a catalyst.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 14-15 hours).

  • Monitor the reaction progress by Thin Layer Chromatography.

  • After completion, filter the solid product and wash with cold ethanol to afford the pure piperidine derivative.

Conclusion

While this compound is a versatile and widely used building block, several viable alternatives exist that may offer advantages in specific synthetic contexts. The choice between an ethyl ester or a methyl ester derivative may be influenced by subsequent reaction conditions or desired product properties. The selection of the N-protecting group, primarily between Boc and Cbz, is a critical strategic decision based on the overall synthetic plan and the stability of other functional groups. Furthermore, one-pot synthesis methodologies present a compelling alternative to the use of pre-functionalized piperidine rings, often leading to increased efficiency and reduced costs. Researchers and drug development professionals should carefully consider these alternatives to identify the most suitable reagents and strategies for their specific synthetic targets.

Decision_Tree cluster_preformed Pre-formed Ring Strategy cluster_onepot One-Pot Synthesis Strategy Start Start: Need for a 3-Oxopiperidine-4-carboxylate moiety Q1 Is a pre-formed piperidine ring necessary? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 What N-protecting group is compatible with the synthetic route? A1_Yes->Q2 OnePot Utilize a one-pot multicomponent reaction (e.g., from acyclic precursors) A1_No->OnePot A2_Boc Boc (Acid Labile) Q2->A2_Boc Acid-stable route A2_Cbz Cbz (Hydrogenolysis Labile) Q2->A2_Cbz Base-stable/Hydrogenation-compatible route Reagent_Boc Use Methyl or Ethyl N-Boc-3-Oxopiperidine-4-carboxylate A2_Boc->Reagent_Boc Reagent_Cbz Use N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester A2_Cbz->Reagent_Cbz

Figure 2. Decision workflow for selecting a synthetic strategy for 3-oxopiperidine-4-carboxylates.

References

Efficacy of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds. Its unique structural features, combining a protected piperidine ring with a β-keto ester moiety, make it a valuable precursor for generating diverse molecular architectures, particularly for drug discovery programs targeting the central nervous system and inflammatory responses. This guide provides a comparative analysis of its efficacy in key reactions, alongside common alternatives, supported by available data and experimental protocols.

Core Application: Synthesis of Fused Pyrimidines for Histamine H₄ Receptor Antagonists

A primary application of this compound is in the synthesis of fused pyrimidines, a critical scaffold for the development of histamine H₄ receptor antagonists.[1][2] The histamine H₄ receptor is a key target in the treatment of inflammatory and immune disorders. The reaction typically proceeds via a condensation reaction with an amidine, following the principles of the Pinner pyrimidine synthesis.

General Reaction Pathway

The synthesis involves the reaction of the β-keto ester functionality of this compound with an amidine hydrochloride. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol, and may be facilitated by heating.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant_A This compound Product_P Fused Pyrimidine Derivative (Histamine H₄ Receptor Antagonist Precursor) Reactant_A->Product_P Reactant_B Amidine Hydrochloride Reactant_B->Product_P Condition_1 Base (e.g., NaOEt) Condition_1->Product_P Condition_2 Solvent (e.g., Ethanol) Condition_2->Product_P Condition_3 Heat Condition_3->Product_P

Caption: General workflow for the synthesis of fused pyrimidines.

Comparison with Alternative β-Keto Esters

While specific comparative studies are limited, the performance of this compound can be evaluated against other commonly used β-keto esters in similar heterocyclic syntheses. The choice of the ester group (methyl vs. ethyl) and the nature of the cyclic backbone can influence reaction kinetics and yields.

FeatureThis compoundEthyl N-Boc-3-oxopiperidine-4-carboxylateAcyclic β-Keto Esters (e.g., Ethyl acetoacetate)
Reactivity High, due to the activated methylene group.Similar to the methyl ester.Generally high reactivity.
Solubility Good solubility in common organic solvents.Generally good solubility.Varies with the specific compound.
Product Complexity Yields complex piperidine-fused heterocycles.Yields analogous piperidine-fused structures.Produces simpler, non-piperidine heterocycles.
Application CNS-targeting drugs, histamine H₄ antagonists.[3][4]Similar applications to the methyl ester.Broad use in synthesis, but less specific for complex scaffolds.
Potential Yield Generally reported to provide good to excellent yields.Expected to have comparable yields to the methyl ester.Highly variable depending on the specific reaction.

Experimental Protocols

General Protocol for Fused Pyrimidine Synthesis

The following is a representative protocol for the synthesis of a fused pyrimidine using a β-keto ester, which can be adapted for this compound.

  • Preparation of the Reaction Mixture: To a solution of the amidine hydrochloride (1.0 eq.) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 eq.) at room temperature.

  • Addition of the β-Keto Ester: To the above mixture, add this compound (1.0 eq.) dissolved in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Pyrazole Derivatives

This compound and its analogs are also employed in the synthesis of pyrazole derivatives, another important class of heterocyclic compounds in medicinal chemistry.[5] This typically involves a condensation reaction with hydrazine or a substituted hydrazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product Reactant_A This compound Intermediate_I Hydrazone Intermediate Reactant_A->Intermediate_I Reactant_B Hydrazine Hydrate Reactant_B->Intermediate_I Condition_1 Solvent (e.g., Ethanol) Condition_1->Intermediate_I Condition_2 Heat Product_P Piperidinyl-pyrazole Derivative Condition_2->Product_P Intermediate_I->Product_P Cyclization

Caption: Pathway for the synthesis of piperidinyl-pyrazole derivatives.

Conclusion

This compound is a highly valuable and efficient building block for the synthesis of complex, nitrogen-containing heterocycles. Its utility is particularly pronounced in the construction of piperidine-fused pyrimidines and pyrazoles, which are key components in the development of novel therapeutics. While direct quantitative comparisons with all possible alternatives are not extensively documented, its consistent use in the synthesis of high-value compounds like histamine H₄ receptor antagonists underscores its efficacy and importance in modern drug discovery. Researchers can confidently employ this reagent in their synthetic strategies to access complex molecular scaffolds with high potential for biological activity.

References

Confirming the Blueprint of a Molecule: A Comparative Guide to the Spectroscopic Analysis of Synthesized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint in the journey from concept to application. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, necessitates rigorous structural verification. This guide provides an objective comparison of the primary spectroscopic techniques and an alternative crystallographic method used to elucidate and confirm the structure of synthesized piperidines, supported by experimental data and detailed protocols.

At a Glance: Comparing the Tools of Structural Elucidation

The confirmation of a synthesized piperidine's structure is rarely accomplished with a single technique. Instead, a combination of spectroscopic methods provides a holistic and definitive picture. The following table summarizes the key quantitative data and characteristics of the most common analytical techniques.

TechniqueInformation ProvidedStrengthsLimitationsTypical Data Ranges for Piperidines
¹H NMR Proton environment, connectivity (through coupling), and stereochemistry.Provides detailed information on the number of different proton environments, their neighboring protons, and their relative spatial arrangement.Can have overlapping signals in complex molecules.Protons α to Nitrogen: 2.5-3.5 ppm; Other ring protons: 1.4-1.9 ppm. Coupling constants (J) can indicate axial/equatorial positions.
¹³C NMR Carbon skeleton, number of non-equivalent carbons.Provides a count of unique carbon atoms and information about their chemical environment (sp³, sp², etc.).Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.Carbons α to Nitrogen: 45-60 ppm; Other ring carbons: 20-30 ppm.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Determines the molecular weight of the compound with high accuracy and provides structural clues from fragmentation.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).Molecular ion peak (M+) corresponding to the molecular weight. Characteristic fragments from α-cleavage and ring fission.[1]
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify the presence of key functional groups (e.g., C=O, N-H, O-H).Does not provide detailed information about the overall molecular structure.N-H stretch (secondary amine): 3300-3500 cm⁻¹ (broad); C-H stretch (alkane): 2850-3000 cm⁻¹; C-N stretch: 1020-1250 cm⁻¹.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the definitive, unambiguous three-dimensional structure of a molecule, including stereochemistry and conformation.[2][3]Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.Provides precise bond lengths, bond angles, and torsion angles.

The Workflow of Structural Confirmation

The process of confirming the structure of a newly synthesized piperidine derivative typically follows a logical progression of spectroscopic analyses. The following diagram illustrates a standard experimental workflow.

Spectroscopic Analysis Workflow Experimental Workflow for Piperidine Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Piperidine Synthesized Piperidine Derivative IR IR Spectroscopy (Functional Group ID) Synthesized_Piperidine->IR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Piperidine->MS Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) (Basic Structure & Connectivity) Synthesized_Piperidine->NMR_1D Core Analysis Structure_Elucidation Structure Elucidation & Verification IR->Structure_Elucidation MS->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) NMR_1D->NMR_2D Complex Structures NMR_2D->Structure_Elucidation Xray X-ray Crystallography (Optional, for absolute confirmation) Structure_Elucidation->Xray If crystal available

Caption: A typical workflow for the structural confirmation of a synthesized piperidine derivative, from initial analysis to definitive elucidation.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in structural analysis. The following sections provide detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the synthesized piperidine.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Synthesized piperidine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the piperidine sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube using a pipette with a filter plug (e.g., cotton or glass wool) to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. A proton-decoupled experiment is standard.

    • 2D NMR (if necessary): For complex structures, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify direct carbon-proton correlations), and HMBC (to identify long-range carbon-proton correlations).

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the synthesized piperidine.

Materials:

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

  • Solvent (e.g., methanol, acetonitrile)

  • Synthesized piperidine sample (approx. 1 mg/mL solution)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the piperidine sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]

    • Filter the solution if any solid particles are present.[4]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., electrospray voltage, gas flow rates for ESI; electron energy for EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or via liquid chromatography. For GC-MS, the sample is injected into the gas chromatograph.

    • Acquire the mass spectrum over a suitable mass range.

    • If using tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can provide structural information. Common fragmentation pathways for piperidines include α-cleavage next to the nitrogen atom and ring fission.[1]

Infrared (IR) Spectroscopy

Objective: To identify the presence of specific functional groups in the synthesized piperidine.

Materials:

  • FTIR spectrometer

  • Sample holder (e.g., salt plates for liquids, ATR crystal for solids and liquids)

  • Synthesized piperidine sample (a few milligrams)

  • Spatula and cleaning solvents (e.g., isopropanol)

Procedure:

  • Sample Preparation:

    • For liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) and mount the plates in the spectrometer.

    • For solids (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with specific functional groups using a correlation table. For piperidines, look for N-H stretching, C-H stretching, and C-N stretching vibrations.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the synthesized piperidine in the solid state.

Materials:

  • Single-crystal X-ray diffractometer

  • Suitable single crystal of the synthesized piperidine

  • Cryoprotectant (if necessary)

Procedure:

  • Crystal Growth:

    • Grow a single crystal of the piperidine derivative of suitable size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • Mount a suitable crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect the X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and the overall conformation of the piperidine ring.

By employing a combination of these powerful analytical techniques, researchers can confidently confirm the structure of their synthesized piperidine derivatives, ensuring the integrity of their findings and paving the way for further investigation and development.

References

Comparative Purity Analysis of Methyl N-Boc-3-Oxopiperidine-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of such compounds.

This guide provides a comparative overview of two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, offering insights into their respective performances. The data and protocols presented herein are designed to assist researchers in selecting and implementing a suitable analytical method for their specific needs.

Comparison of HPLC Methods for Purity Analysis

The choice of an HPLC method often involves a trade-off between speed, resolution, and solvent consumption. Below is a comparison of a standard isocratic method and a faster gradient method for the analysis of this compound.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Principle Constant mobile phase composition for elution.Mobile phase composition is varied over time to enhance separation.
Run Time Longer, typically around 15-20 minutes.Shorter, typically around 10-12 minutes.
Resolution Good for simple mixtures with well-separated impurities.Higher resolution, capable of separating more complex mixtures and closely related impurities.
Solvent Consumption Generally higher per analysis.Generally lower per analysis due to shorter run times.
Application Routine quality control, purity checks of known compounds.Method development, impurity profiling, analysis of complex samples.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of a sample of this compound using the two described HPLC methods.

AnalyteMethod A: Isocratic ElutionMethod B: Gradient Elution
Retention Time (min) Peak Area (%)
This compound 8.5299.54
Impurity 1 5.210.25
Impurity 2 12.780.21

Experimental Workflows and Logical Relationships

A generalized workflow for the purity analysis of a pharmaceutical intermediate like this compound by HPLC is depicted below. This process ensures accurate and reproducible results.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution Dissolve_Standard->Filter_Standard Inject_Sample Inject Sample Filter_Sample->Inject_Sample Inject_Standard Inject Standard Filter_Standard->Inject_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Acquire_Data Data Acquisition Inject_Standard->Acquire_Data Inject_Sample->Acquire_Data Integrate_Peaks Peak Integration Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (%) Integrate_Peaks->Calculate_Purity

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocols

Below are the detailed protocols for the two comparative HPLC methods for the purity analysis of this compound.

Method A: Isocratic Elution
  • Objective: To determine the purity of this compound using a standard isocratic HPLC method.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method B: Gradient Elution
  • Objective: To achieve a faster analysis with potentially higher resolution for impurity profiling using a gradient HPLC method.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Conclusion

Both the isocratic and gradient HPLC methods are suitable for the purity analysis of this compound. The isocratic method (Method A) is simple, robust, and adequate for routine quality control where the impurity profile is well-established. The gradient method (Method B) offers the advantage of a shorter run time and potentially better resolution of closely eluting impurities, making it ideal for method development, stability studies, and the analysis of samples with unknown or complex impurity profiles. The choice between the two methods will depend on the specific analytical requirements, throughput needs, and the complexity of the sample matrix.

Comparative Guide to the Biological Activity of Compounds Derived from Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile building block, Methyl N-Boc-3-Oxopiperidine-4-carboxylate. The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a crucial component in the design of numerous pharmaceuticals.[1] Derivatives of this core structure are found in over twenty classes of drugs.[1] this compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules, including those with potential applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3] This guide will focus primarily on the anticancer properties of these derivatives, comparing their performance with alternative compounds and providing the supporting experimental data and protocols.

Synthesis of Bioactive Compounds

This compound is a valuable starting material for synthesizing complex heterocyclic structures.[2][4] One important class of compounds derived from this precursor is spiro-oxindoles. These molecules are of significant interest in drug discovery due to their diverse biological activities, which include inhibition of cell cycle progression and interactions with a broad range of receptors. The synthesis of novel spiro-oxindoles can be achieved through multi-component reactions, such as the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile.[5]

Below is a logical diagram illustrating a generalized synthetic pathway to a spiro-oxindole derivative.

G A This compound B Intermediate Modification (e.g., Knoevenagel condensation) A->B Chemical Reagents E [3+2] Cycloaddition Reaction B->E C Isatin Derivative C->E D Amino Acid (e.g., Sarcosine) D->E F Spiro-oxindole Derivative E->F

Caption: Synthetic pathway from the starting material to a spiro-oxindole.

Anticancer Activity of Piperidine Derivatives

Piperidine-containing compounds have demonstrated significant potential as anticancer agents, targeting various cancer types including breast, prostate, lung, and ovarian cancers.[6][7] Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[6]

Targeting Key Signaling Pathways

Several crucial signaling pathways essential for cancer cell survival and proliferation are effectively targeted by piperidine derivatives.[6] These include:

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[8] Its persistent activation is linked to various cancers.[8] Certain piperidine derivatives have been shown to inhibit this pathway. For instance, the natural alkaloid piperine can block the phosphorylation of STAT3 and STAT5, key components of this pathway.[9] This inhibition disrupts the downstream signaling that promotes cancer cell growth. Some studies suggest that piperine acts as a potential inhibitor of the JAK2/STAT3 signaling pathway, reducing cerebral infarction volume and promoting recovery in ischemic stroke models, highlighting its neuroprotective effects through this mechanism.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Piperidine Piperidine Derivative (Inhibitor) Piperidine->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by piperidine derivatives.
  • PI3K/Akt and ERK Pathways: The PI3K/Akt and ERK signaling pathways are also critical for cancer cell growth and survival. Some monocarbonyl curcumin analogues containing a piperidone ring have been shown to inhibit the expression of Akt and ERK, leading to apoptosis in lung cancer cells (A549).[11]

Comparative Cytotoxicity Data

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. The lower the IC50 value, the more potent the compound. The following table compares the IC50 values of selected piperidine derivatives with doxorubicin, a standard chemotherapeutic agent.

Compound/DrugCancer Cell LineTissue of OriginIC50 (µM)Reference
Piperidine Derivative 1 A549Lung Carcinoma< 5.0[11]
Piperidine Derivative 2 PC3Prostate CarcinomaConcentration-dependent inhibition[6][7]
Piperidine Derivative 3 A549Lung Carcinoma32.43[12]
Doxorubicin (Positive Control) MCF-7Breast Adenocarcinoma0.8 ± 0.1[13]
Doxorubicin (Positive Control) NCI-H460Lung Carcinoma1.2 ± 0.2[13]
Doxorubicin (Positive Control) SF-268Glioma0.9 ± 0.15[13]

Note: The data for piperidine derivatives are compiled from various studies and may have different experimental conditions. The doxorubicin data is for illustrative purposes.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of novel anticancer agents. Below are detailed methodologies for key in vitro experiments.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be utilized, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are commonly used in initial screenings.[13][14]

  • Culture Medium: Cells should be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13]

  • Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[13]

  • Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[13]

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[13]

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[13]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[13]

The following diagram illustrates the general workflow for in vitro testing of novel anticancer compounds.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Addition of Piperidine Derivatives (Varying Concentrations) B->C D Incubation (48-72 hours) C->D E MTT Assay for Cytotoxicity D->E F Annexin V/PI Assay for Apoptosis D->F G Western Blot for Protein Expression (e.g., pSTAT, Akt) D->G H Calculate IC50 Values E->H I Quantify Apoptotic Cells F->I J Analyze Protein Levels G->J

Caption: General experimental workflow for in vitro anticancer drug screening.

Other Biological Activities

While the focus has been on anticancer properties, it is noteworthy that derivatives of this compound also exhibit other biological activities. These include:

  • Antifungal Activity: Certain 4-aminopiperidines have shown promising antifungal activity against clinically relevant fungal isolates like Candida spp. and Aspergillus spp.[15] Their mechanism of action is thought to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[15]

  • Central Nervous System (CNS) Applications: This class of compounds is being explored for the development of new drugs for the treatment of some central nervous system diseases.[2] They can also serve as building blocks for synthesizing bioactive peptides and other drugs targeting the CNS.[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. The derivatives, particularly those with a piperidine core, have demonstrated significant potential in drug discovery, with a strong emphasis on anticancer applications. These compounds exert their effects by modulating key signaling pathways such as JAK/STAT, PI3K/Akt, and ERK, leading to the inhibition of cancer cell growth and induction of apoptosis. The comparative data presented in this guide highlights their potency, in some cases comparable to or exceeding that of established therapeutic agents. Further research and development of these derivatives could lead to the discovery of novel and effective treatments for cancer and other diseases.

References

The Versatile Building Block: A Review of Methyl N-Boc-3-Oxopiperidine-4-carboxylate in Recent Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutics. Methyl N-Boc-3-Oxopiperidine-4-carboxylate has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of antagonists for the histamine H4 (H4) and metabotropic glutamate 1 (mGluR1) receptors. This guide provides an objective comparison of its application, supported by experimental insights from recent literature, and explores its performance relative to alternative synthetic strategies.

This compound is a key intermediate used in the synthesis of fused pyrimidines, which are core structures for histamine H4 receptor antagonists. It is also utilized in the creation of heterocycles with a 4-substituted pyrimidine subunit for mGluR1 antagonists, which show promise in treating migraines[1]. Its utility extends to being a foundational component for bioactive peptides and other drugs targeting the central nervous system, and it has demonstrated potential antibacterial and antifungal properties[2].

Performance Comparison: A Strategic Advantage in Synthesis

The primary advantage of employing this compound lies in its pre-functionalized piperidine ring. This allows for more direct and efficient synthetic routes to complex molecules, often leading to higher overall yields and purity compared to methods that involve the de novo construction of the piperidine ring or the use of less functionalized precursors.

While direct, head-to-head quantitative comparisons in the literature are scarce, a qualitative analysis of synthetic routes for H4 and mGluR1 antagonists suggests the strategic benefit of this building block. Syntheses starting with simpler piperidine derivatives often require multiple steps to introduce the necessary keto and carboxylate functionalities, potentially lowering the overall yield and introducing more complex purification challenges.

Building Block / StrategyKey AdvantagesPotential DisadvantagesTypical Application
This compound Pre-functionalized piperidine ring; fewer synthetic steps; potentially higher overall yields.Higher initial cost of starting material.Synthesis of fused pyrimidines for H4 antagonists and 4-substituted pyrimidines for mGluR1 antagonists.
Alternative Piperidine Precursors (e.g., N-Boc-4-piperidone)Lower initial cost; readily available.Requires additional steps for functionalization, potentially lowering overall yield.General synthesis of piperidine-containing compounds.
De Novo Piperidine SynthesisHigh degree of substitution control.Typically involves multi-step, complex syntheses with lower overall yields.Synthesis of highly substituted or novel piperidine analogs.
Other Cyclic Amines (e.g., Piperazine)Can offer different physicochemical properties to the final molecule.May require different synthetic strategies and optimization.Used in various drug scaffolds, including some H4 antagonists like JNJ 7777120.

Experimental Protocols: Synthesizing Key Antagonists

While specific, detailed protocols for the synthesis of H4 and mGluR1 antagonists using this compound are not exhaustively documented in a single source, a representative procedure for the synthesis of a fused pyrimidine core, a common scaffold for H4 antagonists, can be outlined based on general synthetic methods for similar compounds.

Representative Experimental Protocol: Synthesis of a Fused Pyrimidine Core for H4 Receptor Antagonists

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Cyclocondensation: To a solution of sodium ethoxide in ethanol, add this compound and guanidine hydrochloride.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the fused pyrimidine product.

Mandatory Visualizations: Signaling Pathways and Synthetic Workflow

To provide a clearer understanding of the biological context and synthetic strategy, the following diagrams illustrate the signaling pathways of the H4 and mGluR1 receptors and a typical experimental workflow.

H4_Signaling_Pathway Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R G_protein Gi/o Protein H4R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release ↑ IP3->Ca2_release PKC Protein Kinase C DAG->PKC MAPK MAPK Activation Ca2_release->MAPK PKC->MAPK Immune_Response Immune Cell Chemotaxis & Cytokine Release MAPK->Immune_Response

Caption: Histamine H4 Receptor Signaling Pathway.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 G_protein Gq/11 Protein mGluR1->G_protein PLC Phospholipase Cβ G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C DAG->PKC ER Endoplasmic Reticulum IP3R->ER Ca2_release Ca2+ Release ↑ ER->Ca2_release Ca2_release->PKC activates Neuronal_Exc Neuronal Excitation PKC->Neuronal_Exc

Caption: Metabotropic Glutamate Receptor 1 (mGluR1) Signaling Pathway.

Experimental_Workflow start Start: Reagents reaction Cyclocondensation Reaction start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Continue if incomplete workup Neutralization & Solvent Removal monitoring->workup If complete extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product Final Product purification->product

Caption: Synthetic Workflow for Fused Pyrimidine Core.

References

Safety Operating Guide

Proper Disposal of Methyl N-Boc-3-Oxopiperidine-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl N-Boc-3-Oxopiperidine-4-carboxylate, ensuring compliance with safety regulations and promoting a secure work environment.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. Understanding these characteristics is essential for safe handling and disposal.

PropertyValue
CAS Number 220223-46-1
Molecular Formula C12H19NO5
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Hazards Not classified as hazardous. However, good industrial hygiene and safety practices should always be followed.

Procedural Protocols for Safe Handling and Disposal

Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel and the protection of the environment.

Personal Protective Equipment (PPE):

Before handling the compound, all personnel must be equipped with the appropriate PPE:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Use chemically resistant gloves and a lab coat.

  • Respiratory Protection: Under normal use and with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter respirator may be necessary.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

Disposal Procedure:

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1]

Step-by-Step Disposal Guidance:

  • Consult a Professional: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name: "this compound" and the CAS number "220223-46-1".

  • Secure Containment: The chemical waste should be stored in a compatible, sealed, and leak-proof container.

  • Segregation: Do not mix with other waste streams unless explicitly approved by your EHS department or waste disposal contractor.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal.

Spill and Leak Procedures:

In the event of a spill:

  • Small Spills: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material into a suitable container for disposal. Prevent the material from entering drains or waterways.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Unused or Waste This compound assess_contamination Assess Contamination start->assess_contamination spill_response Spill or Leak Occurs start->spill_response containerize Securely Containerize and Label assess_contamination->containerize contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor containerize->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete Waste Disposal Documentation schedule_pickup->documentation end_disposal Disposal Complete documentation->end_disposal small_spill Small Spill: Sweep and Collect spill_response->small_spill Small large_spill Large Spill: Evacuate and Contain spill_response->large_spill Large small_spill->containerize large_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling Methyl N-Boc-3-Oxopiperidine-4-carboxylate, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Equipment Standard/Specification Notes
Eye and Face Safety glasses with side shields or Chemical safety gogglesEN166 or equivalent[1]A face shield should be worn in situations with a high potential for splashing.[2]
Hand Chemically resistant glovesCheck manufacturer's data for specific compatibilityDisposable gloves are often preferred to avoid issues with decontamination.[2] Inspect gloves before each use and employ proper removal techniques to prevent skin contact.
Body Laboratory coat or chemical-resistant coverallsN/AChoose body protection based on the potential for skin contact with the substance.[1]
Respiratory Not generally required for small quantities in well-ventilated areas.NIOSH (US) or CEN (EU) approved[1]An organic vapor respirator with a particulate filter may be necessary for large quantities, in poorly ventilated areas, or during a spill.[2]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before eating, drinking, smoking, or using the restroom.[1] Contaminated clothing should be changed immediately.[1]

Storage Plan:

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.[1]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[1]

Disposal Plan:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Waste should be sent to an approved waste disposal plant.[3]

  • Do not allow the product to enter drains.[1]

Emergency Protocols

Spill Response:

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain small_spill Small Spill (Sweep up solid) contain->small_spill If solid and small large_spill Large Spill (Shovel into container) contain->large_spill If solid and large collect Collect Contaminated Material in a Labeled, Sealable Container small_spill->collect large_spill->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Hazardous Waste Stream decontaminate->dispose report Report the Incident dispose->report

Spill Response Workflow for this compound.

First Aid Measures:

  • General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.